tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJNXXZXCRBCC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679630 | |
| Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1023301-73-6 | |
| Record name | tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS No. 1023301-73-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, a valuable chiral building block in modern medicinal chemistry. The guide details its physicochemical properties, outlines a robust enantioselective synthetic route, and explores its critical applications in the development of novel therapeutics. Emphasis is placed on the strategic importance of the chiral piperazine moiety and the practical utility of this specific synthon in constructing complex molecular architectures for targeted drug action. This document serves as a vital resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.
Introduction: The Significance of Chiral Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability.[1] The introduction of chirality into the piperazine core further enhances its utility, allowing for precise three-dimensional orientation of pharmacophoric groups and leading to improved target affinity and selectivity.
This compound (CAS No. 1023301-73-6) is a key chiral intermediate that offers medicinal chemists a versatile platform for asymmetric synthesis. The Boc-protected amine allows for selective functionalization, while the stereodefined methoxymethyl substituent provides a handle for further synthetic transformations or can itself play a role in molecular recognition at the target site. This guide will delve into the technical details of this important molecule, providing a foundation for its effective use in drug discovery programs.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1023301-73-6 | [2] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [3] |
| Molecular Weight | 230.31 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 300.9 ± 17.0 °C (Predicted) | [3] |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.04 ± 0.40 (Predicted) | [3] |
| Optical Activity | [α]²⁰/D +78.4° (c=0.79 g/100ml in MeOH) | [3] |
Safety Information:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard precautionary measures, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Enantioselective Synthesis: A Strategic Approach
The enantioselective synthesis of this compound is crucial to its application in chiral drug development. A plausible and efficient synthetic strategy, based on established methodologies for similar chiral piperazines, commences from the readily available chiral building block, (R)-glycidol. This "chiral pool" approach ensures the stereochemical integrity of the final product.
A detailed, multi-step synthesis is outlined below, with a focus on the rationale behind each experimental choice.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (R)-3-(benzylamino)propane-1,2-diol
-
Rationale: The synthesis begins with the nucleophilic ring-opening of the chiral epoxide, (R)-glycidol, with benzylamine. The benzyl group serves as a protecting group for one of the nitrogen atoms in the eventual piperazine ring and can be readily removed in a later step.
-
Procedure: To a solution of (R)-glycidol (1.0 eq.) in ethanol, add benzylamine (1.1 eq.). The reaction mixture is heated to reflux and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of (R)-1-(benzylamino)-3-methoxypropan-2-ol
-
Rationale: The primary alcohol of the diol is selectively methylated. Sodium hydride is used as a strong base to deprotonate the more accessible primary hydroxyl group, followed by quenching with methyl iodide.
-
Procedure: To a cooled (0 °C) solution of (R)-3-(benzylamino)propane-1,2-diol (1.0 eq.) in anhydrous tetrahydrofuran (THF), sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of methyl iodide (1.2 eq.). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Step 3: Activation of the Primary Alcohol
-
Rationale: To facilitate the subsequent cyclization, the remaining primary hydroxyl group is converted into a good leaving group, typically a tosylate or mesylate.
-
Procedure: A detailed protocol for a similar transformation involves dissolving the alcohol in pyridine and cooling the solution to 0°C. p-Toluenesulfonyl chloride is then added, and the mixture is stirred for several hours. The reaction is worked up by pouring it into water and extracting with an organic solvent.[4]
Step 4: Intramolecular Cyclization to form the Piperazine Ring
-
Rationale: Treatment of the activated intermediate with a base will induce an intramolecular S(_N)2 reaction, where the secondary amine displaces the leaving group to form the piperazine ring.
Step 5: Boc Protection of the Piperazine
-
Rationale: The secondary amine of the piperazine ring is protected with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy that allows for selective reactions at the other nitrogen atom if needed.
-
Procedure: A general procedure for Boc protection involves dissolving the piperazine derivative in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), followed by the addition of di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N). The reaction is typically stirred at room temperature until completion.[5]
Step 6: Deprotection of the Benzyl Group
-
Rationale: The final step involves the removal of the N-benzyl group to yield the target compound. This is typically achieved by catalytic hydrogenation.
-
Procedure: The N-benzyl protected piperazine is dissolved in methanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The reaction vessel is purged with hydrogen gas and the mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the final product.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expected signals in the ¹H NMR spectrum would include those for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the protons of the piperazine ring and the methylene bridge (a series of multiplets).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be observed at m/z 231.1703.[6]
-
Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the final product, chiral HPLC is employed. A suitable chiral stationary phase, such as a polysaccharide-based column, would be used to separate the (R) and (S) enantiomers.[7]
Applications in Drug Development
This compound serves as a critical building block in the synthesis of a variety of biologically active molecules. Its utility is particularly evident in the development of kinase inhibitors and antiviral agents, where the specific stereochemistry of the piperazine moiety is often crucial for target engagement.
Kinase Inhibitors
The piperazine scaffold is frequently incorporated into kinase inhibitors to interact with the solvent-exposed region of the ATP-binding pocket. The chiral methoxymethyl substituent can provide additional interactions, leading to enhanced potency and selectivity. For instance, similar chiral piperazine derivatives have been utilized in the synthesis of inhibitors for various kinases involved in cancer and inflammatory diseases.[8]
Antiviral Agents
Chiral piperazines are also found in a number of antiviral compounds. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors or donors, while the chiral substituent can occupy specific pockets in viral enzymes or proteins, leading to the inhibition of viral replication. The development of greener and more efficient synthetic routes to chiral building blocks like the title compound is of significant interest in the synthesis of novel antiviral drugs.[9]
Conclusion
This compound is a highly valuable and versatile chiral building block for drug discovery and development. Its well-defined stereochemistry and the presence of orthogonal protecting groups allow for its strategic incorporation into complex molecular architectures. The synthetic route outlined in this guide, starting from a readily available chiral precursor, provides a reliable method for its preparation on a laboratory scale. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of synthons like this compound in the medicinal chemist's toolbox will undoubtedly increase.
References
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 1023301-73-6 [chemicalbook.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 6. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation Guide: tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
This guide outlines the structural elucidation strategy for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate . It addresses the specific challenges associated with chiral piperazine scaffolds, particularly the resolution of N-Boc rotamers in NMR and the unambiguous assignment of regiochemistry (N1 vs. N4 protection).
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
-
Target Molecule: this compound
-
Molecular Formula: C₁₁H₂₂N₂O₃[1]
-
Exact Mass: 230.1630 Da[1]
-
Critical Quality Attributes:
-
Regiochemistry: Confirming the tert-butoxycarbonyl (Boc) group is attached to N1 (proximal to the substituent) rather than N4.
-
Stereochemistry: Validating the (R)-configuration at the C2 position.
-
Conformational Dynamics: Overcoming signal broadening in NMR caused by restricted rotation around the carbamate bond (rotamers).
-
Synthetic Origin & Impurity Profiling
Understanding the synthetic route informs the elucidation strategy by predicting likely impurities. This molecule is typically derived from D-Serine (or its derivatives) to establish the (R)-stereocenter.
-
Key Impurities to Screen:
-
Regioisomer: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (Boc at N4).
-
Bis-protected: Di-tert-butyl 2-(methoxymethyl)piperazine-1,4-dicarboxylate.
-
Enantiomer: The (S)-isomer (trace levels from racemization during cyclization).
-
Spectroscopic Elucidation Strategy
A. Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (ESI-TOF or Orbitrap) provides the first pass of confirmation.
-
Expected Ion:
m/z. -
Fragmentations: Look for loss of the tert-butyl group (
Da) or the Boc group ( Da), characteristic of N-Boc species.
B. Infrared Spectroscopy (FT-IR)
-
Carbamate Carbonyl: Strong band at 1685–1705 cm⁻¹ .
-
Ether C-O Stretch: Distinct band at 1100–1120 cm⁻¹ (methoxymethyl).
-
Amine N-H: Broad band around 3300–3400 cm⁻¹ (confirming the secondary amine at N4 is free).
C. Nuclear Magnetic Resonance (NMR) – The Critical Path
NMR analysis of Boc-piperazines is notoriously difficult due to rotamers . The partial double-bond character of the N-CO bond creates two distinct conformers that exchange slowly on the NMR timescale at room temperature (
Expert Insight: Variable Temperature (VT) NMR
Do not rely solely on room temperature ¹H NMR, which often shows broad, split, or "missing" peaks for protons near the Boc group (C2-H, C6-H).
-
Protocol: Heat the sample to 340–350 K (approx.
) in DMSO- . -
Result: The rotation rate increases, causing signal coalescence. The broad multiplets sharpen into well-defined peaks, allowing for accurate integration and coupling constant analysis (
-values).
Regiochemical Assignment (N1 vs. N4)
Distinguishing the 1,2-isomer (Target) from the 1,3-isomer (Impurity) requires 2D NMR.
| Technique | Observation in Target (N1-Boc) | Observation in Isomer (N4-Boc) |
| ¹H NMR | C2-H is deshielded ( | C2-H is shielded ( |
| HMBC | Critical: Correlation between Boc-C=O and C2-H . | No correlation between Boc-C=O and C2-H. Correlation seen with C3/C5 protons. |
| NOESY | Strong NOE between Boc-tBu protons and Methoxymethyl protons. | Weak or no NOE between Boc-tBu and Methoxymethyl (too distant). |
Stereochemical Validation (The "R" Center)
Absolute configuration cannot be determined by standard NMR. Use the following hierarchy of proof:
Method 1: Chiral HPLC (Direct Measurement)
-
Column: Polysaccharide-based (e.g., Chiralpak IC or AD-H).
-
Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA).
-
Validation: Compare retention time against a racemic standard (synthesized via racemic serine) and an authentic (S)-reference standard.
Method 2: Small Molecule X-Ray Crystallography
If the oil resists crystallization, derivatize the free N4 amine with a heavy atom (e.g., p-bromobenzoyl chloride).
-
Outcome: Anomalous dispersion allows determination of absolute configuration without a reference standard.
Visualization of Workflows
Diagram 1: Structural Elucidation Workflow
This flowchart illustrates the logical sequence of experiments required to fully validate the structure.
Caption: Step-by-step elucidation workflow emphasizing the critical role of VT-NMR and 2D NMR in confirming identity.
Diagram 2: HMBC Connectivity Logic
This diagram visualizes how Heteronuclear Multiple Bond Correlation (HMBC) distinguishes the correct regioisomer.
Caption: HMBC logic demonstrating that the correlation between the Boc carbonyl and the C2 proton is the definitive proof of N1-protection.
Detailed Experimental Protocols
Protocol A: Variable Temperature ¹H NMR
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-
(preferred over CDCl₃ for higher boiling point). -
Initial Scan: Acquire spectrum at 298 K (25°C). Note broadening at 3.8–4.2 ppm (C2-H) and 1.4 ppm (Boc).
-
Heating: Increment temperature in 10 K steps inside the probe.
-
Target: At 343 K (70°C) , verify signal coalescence.
-
Acquisition: Acquire 16–32 scans with a relaxation delay (
) of 2.0 s to ensure quantitative integration.
Protocol B: Chiral HPLC Method
-
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)),
mm, 5 µm. -
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
-
Temperature: 25°C.
-
Success Criteria: Resolution (
) > 1.5 between ( ) and ( ) enantiomers.
References
-
Rotameric Behavior in N-Boc Piperazines: Witek, K. et al. "Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines." Beilstein Journal of Organic Chemistry, 2016, 12, 2478–2489.[2] [Link]
-
General Piperazine Elucidation & Synthesis: Bedürftig, S. et al. "Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity."[3] Bioorganic & Medicinal Chemistry, 2004, 12(12), 3299-3311. [Link]
-
PubChem Compound Summary: National Center for Biotechnology Information. PubChem Compound Summary for CID 66577080, (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (Isomer Reference). [Link]
Sources
Technical Guide: Synthesis of Chiral 2-Substituted Piperazines
Executive Summary
The piperazine pharmacophore is a structural cornerstone in medicinal chemistry, present in 13 of the top 200 small-molecule drugs (e.g., Imatinib, Olanzapine).[1] However, while N-substitution is trivial, introducing chirality at the C2 carbon remains a significant synthetic bottleneck. This guide details three distinct, high-fidelity workflows for accessing enantiopure 2-substituted piperazines: Classical Chiral Pool Synthesis (via Diketopiperazines), Asymmetric C-H Functionalization (Lithiation), and Next-Gen Organocatalysis (SnAP Reagents).
Section 1: Strategic Landscape & Retrosynthesis
The selection of a synthetic route depends heavily on the availability of starting materials and the desired substitution pattern.
Decision Matrix
-
Route A (Chiral Pool): Best for natural side chains (benzyl, isopropyl, methyl). High reliability, low cost, but long step count.
-
Route B (Lithiation): Best for introducing "unnatural" side chains onto an existing piperazine ring. High atom economy, but requires cryogenic conditions.
-
Route C (SnAP Reagents): Best for rapid library generation from aldehydes. Modular, but reagents can be costly.
Retrosynthetic Logic (Visualized)
Figure 1: Retrosynthetic connectivity map showing the three primary disconnects for accessing the C2 stereocenter.
Section 2: The Chiral Pool Route (Diketopiperazine Reduction)
This is the "workhorse" method for scaling up piperazines with natural amino acid side chains. It relies on the condensation of two amino acids (or one amino acid and glycine) to form a 2,5-diketopiperazine (DKP), followed by global reduction.
Mechanism & Causality
The critical control point is the cyclization step . Direct heating of amino acids often leads to polymerization. The use of N-protected amino acids coupled to glycine esters allows for controlled dipeptide formation before ring closure.
-
Risk: Racemization of the C2 center can occur if the cyclization conditions are too basic (enolization).
-
Solution: Use mild bases or thermal cyclization in high-boiling solvents (e.g., ethylene glycol) for robust ring closure.
Validated Protocol
Target: (S)-2-Benzylpiperazine (from L-Phenylalanine)
Step 1: Dipeptide Formation
-
Dissolve N-Boc-L-Phenylalanine (10 mmol) and Glycine Methyl Ester HCl (11 mmol) in DMF (50 mL).
-
Add HATU (11 mmol) and DIPEA (25 mmol) at 0°C. Stir for 12h at RT.
-
Checkpoint: Monitor TLC for disappearance of starting material.
-
Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Concentrate to yield the dipeptide.[2]
Step 2: Deprotection & Cyclization
-
Treat the dipeptide with 20% TFA/DCM (20 mL) for 2h to remove the Boc group. Concentrate to dryness.
-
Redissolve the residue in sec-butanol (50 mL) and toluene (50 mL). Add acetic acid (5%).
-
Reflux for 16h. The removal of methanol (azeotrope) drives the equilibrium toward the DKP.
-
Cool to 0°C. The DKP often precipitates as a white solid. Filter and wash with Et2O.
Step 3: Global Reduction (The Critical Step) Note: Amide reduction requires harsh conditions. LiAlH4 is standard, but BH3-THF is safer for certain substrates.
-
Suspend LiAlH4 (4.0 equiv) in anhydrous THF under Argon at 0°C.
-
Add the solid DKP portion-wise (exothermic).
-
Reflux for 24–48h.
-
Fieser Workup (Crucial for Safety): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL), where x = grams of LiAlH4 used.
-
Filter the granular precipitate. The filtrate contains the chiral piperazine.
Section 3: Asymmetric Lithiation (C-H Functionalization)
For accessing non-natural side chains, the O'Brien Method is the gold standard. It utilizes the directing power of the N-Boc group to facilitate lithiation at the
Mechanistic Insight
The N-Boc group coordinates with sec-butyllithium (s-BuLi), directing deprotonation to the equatorial proton at C2. To induce enantioselectivity, a chiral diamine ligand (like (-)-sparteine or O'Brien's (+)-sparteine surrogate) is used.[3]
-
Thermodynamics: The lithiated species is configurationally stable at -78°C but can racemize or undergo ring fragmentation if warmed too quickly.
Visualization of the Lithiation Complex
Figure 2: Mechanistic flow of the O'Brien asymmetric lithiation strategy.
Validated Protocol (O'Brien Method)
Target: (R)-1-Boc-2-methylpiperazine
-
Reagent Prep: Flame-dry a Schlenk flask and purge with Argon.
-
Dissolve N-Boc-piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et2O. Cool to -78°C.[4][5]
-
Lithiation: Dropwise add s-BuLi (1.2 equiv, cyclohexane solution) over 20 mins.
-
Note: Maintain internal temperature below -70°C.[4]
-
-
Stir at -78°C for 4–5 hours to ensure complete deprotonation.
-
Trapping: Add Methyl Iodide (1.5 equiv) dropwise.
-
Stir for 1h at -78°C, then allow to warm slowly to RT overnight.
-
Purification: Quench with MeOH. Extract with Et2O. Flash chromatography is required to separate the product from the sparteine ligand (which can often be recovered).
Section 4: Emerging Technologies (SnAP Reagents)
The SnAP (Stannyl Amine Protocol) reagents developed by the Bode Group offer a radical-based approach that constructs the piperazine ring from an aldehyde and an amine reagent.
Why this matters
Unlike the previous methods which modify existing rings or cyclize peptides, this method allows the C2 substituent to be derived entirely from an aldehyde . This opens up the vast library of commercially available aldehydes as starting materials.
Protocol Overview
-
Imine Formation: Condense an aldehyde with the SnAP-Pip reagent (amino-tributylstannane) in DCM with molecular sieves.
-
Cyclization: Treat the resulting imine with Copper(II) Triflate [Cu(OTf)2] and 2,6-lutidine.
-
Mechanism: The Cu(II) oxidizes the C-Sn bond to generate a carbon-centered radical, which cyclizes onto the imine (6-endo-trig).
Section 5: Comparative Data Analysis
| Feature | Chiral Pool (DKP) | Lithiation (O'Brien) | SnAP Reagents (Bode) |
| Source of Chirality | Amino Acid Starting Material | Chiral Ligand (Sparteine) | Chiral SnAP Reagent (or substrate control) |
| Step Count | High (4-5 steps) | Low (1-2 steps) | Low (2 steps) |
| Scalability | Excellent (kg scale) | Moderate (cryogenic limits) | Moderate (reagent cost) |
| Substituent Scope | Natural Amino Acid Side Chains | Alkyl, Allyl, Benzyl | Any group derived from Aldehydes |
| Key Risk | Racemization during cyclization | Moisture sensitivity / Temp control | Tin toxicity (purification required) |
References
-
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry. Link[3]
-
Luescher, M. U., & Bode, J. W. (2014).[6] SnAP Reagents for the Synthesis of Piperazines and Morpholines. Organic Letters. Link
-
Rossen, K., et al. (2021).[7] Synthesis of Chiral Piperazin-2-ones through Palladium-Catalyzed Asymmetric Hydrogenation. Organic Chemistry Frontiers. Link
-
Magriotis, P. A. (2020). Recent Progress toward the Asymmetric Synthesis of Carbon-Substituted Piperazine Pharmacophores. RSC Medicinal Chemistry. Link
-
Bode, J. W., et al. (2014).[6][8] SnAP reagents for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes. Nature Chemistry. Link
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 锡甲酸钠试剂 [sigmaaldrich.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
Safety and Handling Protocol: tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Executive Summary
This technical guide defines the safe handling, storage, and emergency response protocols for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1023301-73-6). As a chiral N-Boc-protected piperazine derivative, this compound serves as a critical scaffold in the synthesis of CNS-targeting APIs. Its handling requires a nuanced approach that balances standard organic safety with the specific preservation of its enantiomeric integrity and carbamate protecting group.
While classified primarily as an Irritant , the secondary amine functionality and potential for hydrolysis necessitate strict adherence to exposure controls. This guide moves beyond generic MSDS data, offering a causal analysis of hazards and self-validating handling workflows.
Chemical Identity & Physicochemical Profile[1][2]
The following data establishes the baseline for all downstream safety decisions.
| Property | Specification | Technical Note |
| Chemical Name | This compound | (R)-enantiomer specificity is critical for biological activity. |
| CAS Number | 1023301-73-6 | Verify batch CoA against this specific isomer.[1] |
| Molecular Formula | C₁₁H₂₂N₂O₃ | MW: 230.30 g/mol |
| Physical State | Colorless to light yellow liquid (or low-melting solid) | Viscosity may vary with temperature; prone to supercooling. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Avoid acidic solvents (e.g., unbuffered CHCl₃) to prevent Boc-cleavage. |
| pKa | ~8.04 (Calculated for secondary amine) | Basic character requires segregation from strong acids/oxidizers. |
Hazard Architecture (GHS Analysis)
We utilize a Risk-Based Approach rather than simple hazard listing. The primary risks stem from the compound's basicity and potential for tissue irritation.
GHS Classification
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Safety Insight
-
** amine Basicity:** The free secondary amine at position 4 is nucleophilic and basic. Upon contact with mucous membranes (eyes/lungs), it protonates, raising local pH and causing immediate irritation or chemical burns if exposure is prolonged.
-
Boc-Group Lability: While the tert-butoxycarbonyl (Boc) group is stable under basic conditions, exposure to strong acids (or acidic vapors) generates isobutylene and CO₂, releasing the more reactive (and potentially more toxic) free diamine.
-
Stereochemical Fragility: While not a direct safety hazard, exposure to extreme heat or strong bases could induce racemization at the C2 chiral center, rendering the material useless for asymmetric synthesis.
Strategic Handling Protocols
Engineering Controls & PPE Logic
Do not rely solely on PPE. The primary barrier must be containment.
-
Primary Control: All open-vessel manipulations (weighing, transfer) must occur within a certified Chemical Fume Hood (Face velocity: 100 fpm).
-
Atmosphere: For long-term storage or bulk transfers, use an inert atmosphere (Nitrogen/Argon) to prevent oxidative degradation of the secondary amine.
PPE Selection Decision Matrix
The following logic gate determines the required Personal Protective Equipment based on operation scale.
Figure 1: PPE Selection Logic. Note that "Standard" implies incidental contact protection only.
Specific Operational Workflows
A. Weighing & Aliquoting (Viscous Liquid/Solid)
-
Challenge: The compound may exist as a viscous oil or a sticky solid. Static charge can cause scattering if solid; viscosity leads to dripping if liquid.
-
Protocol:
-
If solid/semi-solid, gently warm the container to 25-30°C (water bath) to liquefy for homogeneous sampling.
-
Use a positive displacement pipette or a glass syringe for transfer to avoid loss in tips.
-
Self-Validation: Verify no residue on the exterior of the source vial using a UV lamp (piperazines often fluoresce weakly or absorb UV) or simple wipe test before returning to storage.
-
B. Reaction Setup
-
Incompatibility: Strictly avoid contact with strong acids (HCl, TFA) unless deprotection is the intended step.
-
Order of Addition: Add the piperazine derivative last to solution if the reaction involves electrophiles, to control exotherms.
Storage & Stability Architecture
Proper storage is a safety function—degraded material often generates unpredictable impurities.
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C | Retards oxidative degradation and hydrolysis. |
| Atmosphere | Inert (Argon/Nitrogen) | Secondary amines are prone to N-oxidation or carbamate formation with atmospheric CO₂. |
| Container | Amber Glass | Protects from photochemical degradation (light sensitivity). |
| Segregation | Isolate from Acids | Prevents catastrophic deprotection and gas evolution (isobutylene). |
Shelf-Life Validation: Re-test purity (NMR/HPLC) every 12 months. If the visual appearance changes from colorless to dark yellow/brown, oxidation has occurred; purify before use.
Emergency Response System
In the event of exposure, immediate action mitigates long-term injury. This workflow prioritizes the "Irritant/Corrosive" nature of the amine functionality.
Figure 2: Emergency Response Triage.[4] Immediate dilution is key for amine exposures.
Fire Fighting Measures:
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.
-
Specific Hazard: Emits toxic fumes under fire conditions (Nitrogen oxides, Carbon oxides). Firefighters must wear SCBA.
Waste Disposal & Compliance
Disposal must align with RCRA (USA) or local hazardous waste regulations.
-
Segregation: Classify as "Organic Base" or "Nitrogenous Waste." Do not mix with acidic waste streams (risk of exotherm/gas generation).
-
Neutralization: While not always required for small amounts, neutralizing with a dilute acid (e.g., 1M HCl) before disposal into the organic stream can prevent unexpected reactions in the waste drum, but this generates heat—perform with caution.
-
Container: Triple rinse empty vials with Methanol before disposal; treat rinsate as hazardous waste.
References
-
ChemicalBook. (2025).[2][4][6] this compound SDS & Properties. Retrieved from
-
Fisher Scientific. (2025).[2][4] Safety Data Sheet: 1-Boc-piperazine (Analogous Handling). Retrieved from
-
BLD Pharm. (2024). Product Safety: (S)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate. Retrieved from
-
PubChem. (2025).[4] Compound Summary: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[9] Retrieved from
-
Sigma-Aldrich. (2024). Handling and Storage of Boc-Protected Amines. Retrieved from
Sources
- 1. (R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate - CAS:1023301-73-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.es [fishersci.es]
- 8. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 9. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]
solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in Organic Solvents
Abstract
The selection of an appropriate solvent is a critical parameter in drug discovery and development, influencing reaction kinetics, purification efficiency, and the physicochemical properties of final formulations. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key chiral building block in modern medicinal chemistry. In the absence of extensive published quantitative data, this document establishes a framework for predicting and experimentally verifying the compound's solubility. We will delve into the molecular structure's influence on its interactions with various organic solvent classes, provide a robust, step-by-step protocol for empirical solubility determination, and present a logical workflow for solvent selection that aligns with both performance and sustainability goals. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize processes involving this versatile intermediate.
Introduction: The Role of Solvent Selection in Pharmaceutical Development
In the synthesis of Active Pharmaceutical Ingredients (APIs), solvents are not merely inert media but active participants that can dictate reaction outcomes, crystal morphology, and impurity profiles. For a chiral intermediate like this compound, understanding its solubility is paramount for several key operations:
-
Reaction Chemistry: Ensuring reactants are in the same phase is fundamental for efficient molecular collision and reaction. The solvent can also stabilize transition states or solubilize catalysts, directly impacting yield and stereochemical control.
-
Work-up and Extraction: Solubility differences between a desired compound and impurities in immiscible solvent systems are the basis for liquid-liquid extraction, a primary purification technique.
-
Crystallization and Purification: The process of crystallization relies on a solvent system where the compound has high solubility at an elevated temperature and low solubility upon cooling, allowing for the isolation of pure material.
-
Formulation: For preclinical and clinical studies, the ability to dissolve the compound in a suitable vehicle is essential for achieving desired bioavailability.
The pharmaceutical industry is also moving towards more sustainable practices, making solvent selection a balance of chemical efficiency, safety, and environmental impact.[1][2] Guides from regulatory bodies and industry consortia help chemists choose solvents that are not only effective but also less hazardous and more environmentally benign.[1][3]
Physicochemical Profile and Structural Analysis
To understand the solubility of this compound, we must first analyze its molecular structure and inherent physicochemical properties.
Key Molecular Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂N₂O₃ | [4][5] |
| Molecular Weight | 230.3 g/mol | [4][5] |
| Appearance | Colorless to light yellow Liquid | [5] |
| Predicted Boiling Point | 300.9 ± 17.0 °C | [5] |
| Predicted Density | 1.025 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 8.04 ± 0.40 | [5] |
Structural Features Influencing Solubility
The molecule's solubility is a composite of the contributions from its distinct functional groups. The interplay between these regions dictates its interaction with different solvent environments.
Caption: Key functional groups governing the solubility of the target molecule.
-
tert-Butoxycarbonyl (Boc) Group: This large, sterically hindered alkyl group is nonpolar and lipophilic. It significantly contributes to the molecule's solubility in nonpolar and moderately polar aprotic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane).
-
Piperazine Ring with Secondary Amine: The piperazine core contains a secondary amine (NH group), which is a key feature. This group is polar and can act as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the nitrogen). This confers solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMF, DMSO). The basic nature of this nitrogen (predicted pKa ≈ 8.04) also allows for salt formation with acids, which dramatically increases aqueous solubility.[5]
-
Methoxymethyl Ether: The ether linkage (-CH₂-O-CH₃) is polar and can act as a hydrogen bond acceptor. This feature enhances solubility in polar solvents.
Predicted Solubility Profile
Based on the structural analysis, we can predict a qualitative solubility profile. This serves as a starting point for experimental verification. The guiding principle is "like dissolves like," where solutes dissolve best in solvents with similar polarity and hydrogen bonding capabilities.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Heptane, Toluene | Low to Medium | The lipophilic Boc group and alkyl backbone provide some affinity, but the polar piperazine and ether groups limit high solubility. Toluene may be a better solvent than alkanes due to π-π interactions. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetonitrile (MeCN) | Medium to High | These solvents can accept hydrogen bonds and have moderate polarity, effectively solvating all parts of the molecule. DCM is often an excellent solvent for Boc-protected amines. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent hydrogen bond acceptors and can effectively solvate the entire molecule, especially the polar piperazine ring. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Alcohols can act as both hydrogen bond donors and acceptors, leading to strong interactions with the secondary amine and ether oxygen. The alkyl portion of the alcohols also interacts favorably with the Boc group. |
| Aqueous | Water | Low | While the molecule has polar groups capable of hydrogen bonding with water, the large, nonpolar Boc group significantly reduces overall aqueous solubility. Solubility is expected to increase dramatically under acidic pH due to the protonation of the secondary amine. |
Experimental Protocol for Solubility Determination
Trustworthy and reproducible data requires a standardized experimental protocol. The following method is a robust, self-validating system for determining the solubility of this compound at a given temperature (e.g., room temperature, ~25°C).
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)
Step-by-Step Methodology
This protocol is based on the equilibrium solubility method, which is a gold standard for generating accurate solubility data.
Caption: Workflow for experimental equilibrium solubility determination.
-
Preparation of Stock Solution for Calibration:
-
Rationale: An accurate calibration curve is essential for quantifying the solute concentration in saturated solutions.
-
Procedure: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol) in a volumetric flask to create a stock solution of known concentration. Prepare a series of dilutions from this stock to create calibration standards.
-
-
Sample Preparation:
-
Rationale: To determine equilibrium solubility, a saturated solution must be created where excess solid is in equilibrium with the dissolved solute.
-
Procedure: Add an excess amount of the compound to a pre-weighed vial. "Excess" means adding enough solid so that some remains undissolved after equilibration. Record the exact mass. Add a known volume (e.g., 2.0 mL) of the test solvent to the vial.[6]
-
-
Equilibration:
-
Rationale: Dissolution takes time to reach equilibrium. Agitation and temperature control are critical for reproducibility.
-
Procedure: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm that excess solid remains.
-
-
Phase Separation:
-
Rationale: The undissolved solid must be completely removed to accurately measure the concentration of the saturated supernatant.
-
Procedure: Centrifuge the vials at high speed to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a clean vial.[7]
-
-
Quantification:
-
Rationale: HPLC analysis provides a precise measurement of the solute concentration.
-
Procedure: Dilute the filtered supernatant with a suitable mobile phase to bring its concentration within the range of the prepared calibration curve. Analyze the calibration standards and the diluted sample by HPLC.
-
-
Calculation:
-
Rationale: The final solubility value is calculated from the measured concentration and the dilution factor.
-
Procedure: Using the calibration curve, determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of the compound in the test solvent. Express the result in appropriate units (e.g., mg/mL or mol/L).
-
A Framework for Intelligent Solvent Selection
Choosing the right solvent extends beyond mere solubility. For drug development professionals, the decision must incorporate safety, health, environmental (SHE) considerations, and regulatory acceptance.[1]
Caption: Decision workflow for process solvent selection.
-
Define the Goal: Is the solvent for a reaction, extraction, or crystallization? Each application has different requirements. For crystallization, a solvent with a steep solubility-temperature curve is ideal.
-
Initial Screening (Solubility): Use the predicted and/or experimentally determined solubility data to identify a class of solvents that meets the primary requirement.
-
Secondary Screening (SHE & Regulatory): Cross-reference potential candidates with established solvent selection guides.[1][3] Prioritize "Recommended" or "Usable" solvents (e.g., ethanol, ethyl acetate, THF) over those that are "Undesirable" or "Banned" (e.g., dioxane, chloroform, benzene). Consider ICH Q3C limits for residual solvents in the final API.[8]
-
Experimental Validation: Perform small-scale experiments with the top 2-3 candidates to confirm performance in the actual process.
-
Process Optimization: Fine-tune parameters such as temperature, concentration, and anti-solvent addition to achieve the desired outcome efficiently and safely.
Conclusion
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
tert-butyl 2-(MethoxyMethyl)piperazine-1-carboxylate. (n.d.). ChemBK. Retrieved from [Link].
-
Solvent and Reagent Selection Guide. (n.d.). Green Chemistry Initiative. Retrieved from [Link].
-
tert-Butyl piperazine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link].
-
(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3. (n.d.). PubChem. Retrieved from [Link].
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link].
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). Organic Process Research & Development. Retrieved from [Link].
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2024). Physical Chemistry Research. Retrieved from [Link].
-
Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. (n.d.). ResearchGate. Retrieved from [Link].
-
Solubility of Organic Compounds. (2023). University of Toronto Scarborough. Retrieved from [Link].
-
Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link].
-
Renewable Solvent Selection in Medicinal Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link].
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (2025). Purosolv. Retrieved from [Link].
Sources
- 1. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 2. researchgate.net [researchgate.net]
- 3. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 4. chembk.com [chembk.com]
- 5. This compound | 1023301-73-6 [chemicalbook.com]
- 6. chem.ws [chem.ws]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
The Architecture of Vandetanib Synthesis: A Technical Guide to Key Intermediates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, Vandetanib (Caprelsa®) stands as a significant multi-kinase inhibitor, primarily targeting VEGFR2, EGFR, and RET-tyrosine kinases. Its clinical efficacy is intrinsically linked to its unique molecular structure, a substituted 4-anilinoquinazoline. The synthesis of such a targeted agent is a multi-step process, demanding precision and a deep understanding of the underlying chemical principles. This guide provides a comprehensive exploration of the core synthetic strategies for Vandetanib, with a particular focus on the preparation of its key intermediates. We will delve into the rationale behind the chosen synthetic routes, offering detailed experimental protocols and mechanistic insights to empower researchers in the field of medicinal chemistry and drug development.
I. Retrosynthetic Analysis: Deconstructing Vandetanib
A retrosynthetic approach to Vandetanib reveals two primary disconnection points around the central quinazoline scaffold. This leads to three key building blocks: the substituted aniline, the quinazoline core, and the piperidine side chain.
Caption: Retrosynthetic analysis of Vandetanib.
This analysis highlights the convergent nature of the most common synthetic strategies, where the key fragments are prepared separately and then coupled in the final stages.
II. Synthesis of the Quinazoline Core: A Tale of Two Routes
The substituted quinazoline ring is the cornerstone of Vandetanib's structure. Its synthesis is a critical phase of the overall process, with two primary methodologies being prevalent: the classical linear approach and a more contemporary convergent strategy employing a Dimroth rearrangement.
A. The Classical Linear Synthesis of the Quinazoline Core
This traditional approach commences with a suitably substituted anthranilic acid derivative and proceeds through a series of well-established reactions to construct the quinazoline ring system.
Caption: Classical linear synthesis of the quinazoline core.
1. Cyclization to form the Quinazolinone Intermediate:
The initial step involves the cyclization of an anthranilamide or a related derivative to form the quinazolinone ring. A common method is the reaction of 2-amino-4,5-dimethoxybenzoic acid with formamide.
Experimental Protocol: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Amino-4,5-dimethoxybenzoic acid | 1.0 | 19.7 g |
| Formamide | - | 100 mL |
Procedure:
-
A mixture of 2-amino-4,5-dimethoxybenzoic acid in formamide is heated to 180°C for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then ethanol to afford 6,7-dimethoxyquinazolin-4(3H)-one as a white solid.
2. Chlorination of the Quinazolinone:
The next crucial step is the conversion of the 4-oxo group to a 4-chloro group. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The 4-chloroquinazoline is a key intermediate as the chlorine atom is a good leaving group, facilitating the subsequent nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
| Reagent/Solvent | Molar Equiv. | Quantity |
| 6,7-Dimethoxyquinazolin-4(3H)-one | 1.0 | 20.6 g |
| Thionyl chloride | - | 150 mL |
| N,N-Dimethylformamide (DMF) | catalytic | 3 drops |
Procedure:
-
To a suspension of 6,7-dimethoxyquinazolin-4(3H)-one in thionyl chloride, a catalytic amount of DMF is added.
-
The mixture is heated to reflux for 3 hours, during which the solid dissolves.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is co-evaporated with toluene to remove any remaining thionyl chloride.
-
The resulting solid is triturated with diethyl ether and filtered to give 4-chloro-6,7-dimethoxyquinazoline.
3. Selective Demethylation:
For the attachment of the piperidine side chain via an ether linkage, a free hydroxyl group at the 7-position is required. This necessitates the selective demethylation of the 7-methoxy group. This can be a challenging step due to the presence of the 6-methoxy group. Various reagents can be employed for this purpose, such as boron tribromide (BBr₃) or pyridine hydrochloride.
Experimental Protocol: Synthesis of 4-Chloro-7-hydroxy-6-methoxyquinazoline
| Reagent/Solvent | Molar Equiv. | Quantity |
| 4-Chloro-6,7-dimethoxyquinazoline | 1.0 | 22.4 g |
| Pyridine hydrochloride | 3.0 | 34.6 g |
Procedure:
-
A mixture of 4-chloro-6,7-dimethoxyquinazoline and pyridine hydrochloride is heated to 180-190°C for 2 hours.
-
The reaction mixture is cooled to 100°C and quenched by the slow addition of water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-chloro-7-hydroxy-6-methoxyquinazoline.
B. The Convergent Approach via Dimroth Rearrangement
A more recent and efficient synthesis of the quinazoline core of Vandetanib utilizes a microwave-assisted Dimroth rearrangement. This route offers several advantages, including fewer steps and milder reaction conditions.
Caption: Convergent synthesis of the quinazoline core via Dimroth rearrangement.
This elegant strategy commences with commercially available 4-hydroxy-3-methoxybenzonitrile and proceeds through a series of transformations to construct the quinazoline ring in a convergent manner. The key step is the microwave-irradiated Dimroth rearrangement of a guanidine intermediate to form the 4-aminoquinazoline core. This approach avoids the harsh chlorination conditions of the classical route.
III. Synthesis of the Piperidine Side Chain
The 1-methyl-4-(hydroxymethyl)piperidine side chain is crucial for Vandetanib's pharmacokinetic profile. Its synthesis is typically straightforward, often starting from a commercially available piperidine derivative.
Caption: Synthesis of the piperidine side chain.
Experimental Protocol: Synthesis of 1-Methyl-4-(hydroxymethyl)piperidine
| Reagent/Solvent | Molar Equiv. | Quantity |
| Ethyl 1-methylpiperidine-4-carboxylate | 1.0 | 17.1 g |
| Lithium aluminum hydride (LiAlH₄) | 1.5 | 5.7 g |
| Diethyl ether | - | 200 mL |
Procedure:
-
A solution of ethyl 1-methylpiperidine-4-carboxylate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0°C.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched by the careful addition of water, followed by 15% aqueous sodium hydroxide.
-
The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 1-methyl-4-(hydroxymethyl)piperidine as a colorless oil.
IV. Final Assembly: The Endgame of Vandetanib Synthesis
The final stages of Vandetanib synthesis involve the coupling of the key intermediates. The order of these coupling reactions can vary, but a common strategy involves the etherification of the quinazoline core with the piperidine side chain, followed by the SNAr reaction with the substituted aniline.
1. Etherification:
The 7-hydroxy group of the quinazoline core is coupled with the piperidine side chain, which is typically activated as a tosylate or a halide.
Experimental Protocol: Synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline
| Reagent/Solvent | Molar Equiv. | Quantity |
| 4-Chloro-7-hydroxy-6-methoxyquinazoline | 1.0 | 21.1 g |
| 1-Methyl-4-(tosyloxymethyl)piperidine | 1.2 | 33.9 g |
| Potassium carbonate | 3.0 | 41.4 g |
| N,N-Dimethylformamide (DMF) | - | 200 mL |
Procedure:
-
A mixture of 4-chloro-7-hydroxy-6-methoxyquinazoline, 1-methyl-4-(tosyloxymethyl)piperidine, and potassium carbonate in DMF is heated to 80°C for 6 hours.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline.
2. Nucleophilic Aromatic Substitution (SNAr):
The final step is the coupling of the 4-chloroquinazoline intermediate with 4-bromo-2-fluoroaniline. This SNAr reaction is the key bond-forming step that introduces the anilino moiety of Vandetanib.
Experimental Protocol: Synthesis of Vandetanib
| Reagent/Solvent | Molar Equiv. | Quantity |
| 4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline | 1.0 | 32.4 g |
| 4-Bromo-2-fluoroaniline | 1.1 | 20.9 g |
| Isopropanol | - | 300 mL |
| Hydrochloric acid (in isopropanol) | catalytic | - |
Procedure:
-
A mixture of 4-chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline and 4-bromo-2-fluoroaniline in isopropanol is heated to reflux.
-
A catalytic amount of hydrochloric acid in isopropanol is added, and the mixture is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with isopropanol and then diethyl ether to give Vandetanib hydrochloride.
-
The free base can be obtained by neutralization with a suitable base.
V. Conclusion
The synthesis of Vandetanib is a testament to the power of modern synthetic organic chemistry. While the classical linear approach provides a reliable route to the key quinazoline intermediate, newer convergent strategies, such as those employing the Dimroth rearrangement, offer increased efficiency and milder reaction conditions. A thorough understanding of the synthesis of the key intermediates – the quinazoline core and the piperidine side chain – is paramount for any researcher or professional involved in the development of this important anti-cancer agent. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for the synthesis and further exploration of Vandetanib and related kinase inhibitors.
VI. References
-
Synthesis of anticancer drug vandetanib. (2015). ResearchGate. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). Bradford Scholars. [Link]
-
An alternative synthesis of Vandetanib (Caprelsa™) via a microwave accelerated Dimroth rearrangement. (2017). PMC. [Link]
-
Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. [Link]
-
Preparation method of vandetanib impurity. (2014). Google Patents.
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2018). Google Patents.
-
The preparation method of 4-chloro-6,7-dimethoxyquinoline. (2016). Google Patents.
-
Preparation method of vandetanib. (2014). Google Patents.
-
Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. (2025). MDPI. [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2020). PMC. [Link]
-
Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H)-one. (2014). Google Patents.
-
4-(3-chloro-2-fluoroanilino)-7-methoxy-6-{[1-(N-methylcarbamoyl-methyl)piperidin-4-yl]oxy}quinazoline, its pharmaceutically acceptable salts, and pharmaceutical compositions comprising the same. (2012). Google Patents.
-
Preparation method of quinazoline-4(3H)-ketone and application. (2014). Google Patents.
-
Vandetanib derivatives. (2013). Google Patents.
-
Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2021). ResearchGate. [Link]
-
N-(4-(3-chloro-4-fluoroanilino)-7-methoxy-6-quinazolinyl)-4-(1-piperidinyl)-2-butenamide. (n.d.). PubChem. [Link]
-
Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. (2021). PMC. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2005). ACS Publications. [Link]
-
4-Chloro-6,7-dimethoxyquinoline. (2011). ResearchGate. [Link]
Methodological & Application
Application Note: High-Fidelity Use of tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in Medicinal Chemistry
Executive Summary
This guide details the strategic application of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate** (CAS: 1023301-73-6) as a chiral building block. Unlike achiral piperazines, this scaffold introduces a defined stereocenter and a polar ether side chain, offering three critical advantages in drug design:
-
"Escape from Flatland": Increases Fsp³ character, improving solubility and target selectivity.
-
Metabolic Stability: The methoxymethyl ether is generally more resistant to oxidative metabolism than its hydroxymethyl precursor.
-
Orthogonal Protection: The N1-Boc group allows for immediate, regioselective diversification at the N4 position.
This document provides validated protocols for N4-arylation, controlled deprotection, and enantiomeric purity analysis.
Physicochemical Profile
Molecule: this compound[1][2][3]
| Property | Value | Relevance |
| CAS Number | 1023301-73-6 | Unique Identifier |
| Molecular Formula | C₁₁H₂₂N₂O₃ | Stoichiometry calculations |
| Molecular Weight | 230.31 g/mol | Reagent mass calculations |
| Chirality | (2R) | Enantiopure synthesis |
| pKa (Calc) | ~8.7 (N4-H) | Basic enough for nucleophilic attacks; protonated at physiological pH |
| LogP (Calc) | ~1.2 | Moderate lipophilicity; good for CNS penetration design |
Strategic Workflow
The primary utility of this scaffold lies in its ability to serve as a "linker" between two pharmacophores. The standard workflow involves functionalizing the free N4 amine, removing the Boc group, and then functionalizing the N1 amine.
Workflow Diagram
Caption: General synthetic workflow for converting the chiral scaffold into a bioactive ligand.
Validated Experimental Protocols
Protocol A: Regioselective N4-Arylation (SNAr)
Objective: Attach an aryl/heteroaryl ring to the N4 position. This is a common first step in synthesizing kinase inhibitors. Mechanism: Nucleophilic aromatic substitution. The secondary amine at N4 acts as the nucleophile.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Fluoride/Chloride (1.1 equiv) - Must have electron-withdrawing groups (e.g., -NO₂, -CN, Pyridine).
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: DMSO or DMF (Anhydrous)
Procedure:
-
Dissolution: In a dry vial, dissolve 1.0 equiv of this compound in DMSO (0.2 M concentration).
-
Base Addition: Add 2.5 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT).
-
Electrophile Addition: Add 1.1 equiv of the aryl halide.
-
Reaction: Heat to 80°C–100°C. Monitor via LCMS.
-
Validation Check: Reaction is typically complete when the starting material peak (m/z 231 [M+H]⁺) disappears.
-
-
Work-up: Dilute with Ethyl Acetate (EtOAc), wash 3x with water (to remove DMSO), and 1x with brine. Dry over Na₂SO₄.[4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Expert Insight: The (2R)-methoxymethyl group creates steric bulk near N1. While N1 is Boc-protected, this bulk also influences the conformation of the piperazine ring, often forcing it into a chair conformation that makes the N4 lone pair highly accessible for nucleophilic attack.
Protocol B: Controlled Boc-Deprotection
Objective: Remove the N1 protecting group without affecting the ether side chain or racemizing the stereocenter.
Reagents:
-
Trifluoroacetic Acid (TFA)[5]
-
Dichloromethane (DCM)[5]
-
Scavenger (Triethylsilane - optional, if carbocation sensitive groups are present)
Procedure:
-
Preparation: Dissolve the N4-substituted intermediate in DCM (0.1 M). Cool to 0°C.[5]
-
Acidification: Add TFA dropwise (Ratio: 1:4 TFA:DCM v/v).
-
Reaction: Stir at 0°C for 30 mins, then warm to RT for 1-2 hours.
-
Validation Check: CO₂ gas evolution will cease. LCMS should show mass shift of -100 Da (Loss of Boc).
-
-
Quenching (Critical): Concentrate in vacuo (do not heat above 40°C). Co-evaporate with toluene 3x to remove residual TFA.
-
Free Basing: If the next step requires a free amine, redissolve in DCM and wash with Saturated NaHCO₃.
Caution: Avoid using strong Lewis acids (like BBr₃) for deprotection, as they may cleave the methoxymethyl ether.
Protocol C: Enantiomeric Purity Validation (Chiral HPLC)
Objective: Ensure the (2R) stereocenter remained intact during downstream chemistry.
Method Parameters:
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm or 254 nm.
-
Reference: Compare against a racemic standard (synthesized by mixing (2R) and (2S) starting materials).
Application Logic: Why This Scaffold?
Decision Tree for Scaffold Selection
Use the following logic to determine if this specific building block is appropriate for your target.
Caption: Selection logic for choosing the methoxymethyl-substituted scaffold over standard piperazine.
Mechanistic Justification
-
Solubility: The methoxymethyl group acts as a hydrogen bond acceptor but not a donor. This disrupts crystal lattice packing compared to simple alkyl piperazines, often enhancing aqueous solubility of the final drug candidate.
-
Selectivity: In kinase inhibitors, the (2R) substituent often projects into the solvent-exposed region or a specific ribose-binding pocket, providing selectivity over off-target kinases that cannot accommodate the steric bulk.
References
-
ChemicalBook. (2025). This compound Product Properties. Retrieved from
-
National Institutes of Health (NIH). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Retrieved from
-
BenchChem. (2025).[5] Protocols for the Deprotection of the Boc Group from N-Boc-piperazine Derivatives. Retrieved from
-
PubChem. (2025). Compound Summary: tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate.[6] Retrieved from
-
Royal Society of Chemistry. (2023). Second-generation piperazine derivatives as promising radiation countermeasures. RSC Medicinal Chemistry.[7] Retrieved from
Sources
- 1. (R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate - CAS:1023301-73-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 1023301-73-6 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. jgtps.com [jgtps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PubChemLite - Tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate (C11H22N2O3) [pubchemlite.lcsb.uni.lu]
- 7. Second-generation piperazine derivatives as promising radiation countermeasures - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Reaction of tert-Butyl (2R)-2-(Methoxymethyl)piperazine-1-carboxylate with Electrophiles
Introduction: A Chiral Building Block of Strategic Importance
tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. The piperazine moiety is a privileged scaffold, frequently incorporated into pharmaceutical agents to enhance properties such as aqueous solubility and oral bioavailability. The presence of a stereocenter at the C2 position, decorated with a methoxymethyl group, offers a handle for introducing molecular complexity and chirality, which is often crucial for target-specific interactions. The tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen effectively deactivates it, allowing for selective functionalization of the more nucleophilic N4 nitrogen with a variety of electrophiles. This document provides a detailed guide to the common reactions of this chiral piperazine derivative with electrophiles, offering insights into the underlying principles and step-by-step protocols for its application in synthesis.
Molecular Structure and Reactivity Considerations
The reactivity of this compound is primarily governed by the secondary amine at the N4 position. The Boc group at N1 significantly reduces the nucleophilicity of this nitrogen due to the electron-withdrawing nature of the carbonyl group. Consequently, the N4 nitrogen is the primary site of reaction with electrophiles. The (2R)-2-(methoxymethyl) substituent is not expected to significantly alter the inherent nucleophilicity of the N4 nitrogen. However, its steric bulk, although modest, may influence the kinetics of the reaction with particularly bulky electrophiles. The stereocenter at C2 is stable and is not expected to be affected by reactions occurring at the distal N4 position.
Core Reactions and Protocols
The functionalization of the N4 position of this compound can be achieved through several common classes of reactions. The following sections detail the principles and provide representative protocols for N-alkylation, N-acylation, N-sulfonylation, and reductive amination.
N-Alkylation: Forging Carbon-Nitrogen Bonds
N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperazine core. The reaction typically proceeds via a nucleophilic substitution mechanism, where the N4 amine attacks an alkyl halide or a related electrophile. A base is generally required to neutralize the acid generated during the reaction, driving the equilibrium towards the product.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (ACN) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophile.
-
Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the generated acid without competing in the alkylation reaction. Inorganic bases like potassium carbonate can also be employed, particularly in polar aprotic solvents.
-
Temperature: The reaction temperature is dependent on the reactivity of the alkylating agent. For reactive halides like benzyl bromide or alkyl iodides, the reaction can often be performed at room temperature. Less reactive halides may require heating to achieve a reasonable reaction rate.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol is adapted from general procedures for the N-alkylation of N-Boc-piperazine.[1]
Diagrammatic Workflow of N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 230.32 | 1.0 | 1.0 |
| Alkyl Halide (R-X) | Varies | 1.1 - 1.5 | 1.1 - 1.5 |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19/129.24 | 1.5 - 2.0 | 1.5 - 2.0 |
| Dimethylformamide (DMF) or Acetonitrile (ACN) | - | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF or ACN (0.1-0.2 M), add the base (TEA or DIPEA, 1.5-2.0 eq.).
-
Add the alkyl halide (1.1-1.5 eq.) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyl halide.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
N-Acylation: Introduction of Carbonyl Functionality
N-acylation is a reliable method for introducing acyl groups to the N4 position, forming a stable amide bond. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are generally more reactive than anhydrides and are commonly used.
-
Base: A non-nucleophilic base is crucial to prevent side reactions with the highly electrophilic acylating agent. Pyridine can also be used as both a base and a solvent.
-
Temperature: Acylation reactions are often exothermic and are typically performed at 0 °C to room temperature to control the reaction rate and minimize side product formation.
Experimental Protocol: N-Acylation with an Acyl Chloride
This protocol is based on standard acylation procedures for secondary amines.
Diagrammatic Workflow of N-Acylation
Caption: Workflow for the N-acylation of this compound.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 230.32 | 1.0 | 1.0 |
| Acyl Chloride (RCOCl) | Varies | 1.1 - 1.2 | 1.1 - 1.2 |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 101.19/129.24 | 1.2 - 1.5 | 1.2 - 1.5 |
| Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | - | - |
Procedure:
-
Dissolve this compound (1.0 eq.) and the base (TEA or DIPEA, 1.2-1.5 eq.) in anhydrous DCM or THF (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Sulfonylation: Formation of Sulfonamides
The reaction with sulfonyl chlorides provides N-sulfonylated piperazines, which are important pharmacophores in many drug molecules. The reaction mechanism is analogous to N-acylation.
Causality Behind Experimental Choices:
-
Sulfonylating Agent: A variety of aryl and alkyl sulfonyl chlorides can be used.
-
Base: Similar to acylation, a non-nucleophilic base is required. Pyridine is also a common choice, acting as both base and catalyst.
-
Solvent: Aprotic solvents like DCM are ideal for this transformation.
Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride
This protocol is based on standard sulfonamide formation reactions.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 230.32 | 1.0 | 1.0 |
| Sulfonyl Chloride (RSO₂Cl) | Varies | 1.1 - 1.2 | 1.1 - 1.2 |
| Triethylamine (TEA) or Pyridine | 101.19/79.10 | 1.5 - 2.0 | 1.5 - 2.0 |
| Dichloromethane (DCM) | - | - | - |
Procedure:
-
To a solution of this compound (1.0 eq.) and the base (TEA or pyridine, 1.5-2.0 eq.) in anhydrous DCM (0.1-0.2 M) at 0 °C, add the sulfonyl chloride (1.1-1.2 eq.) portion-wise or dropwise.
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl (if TEA was used), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography or recrystallization to yield the pure sulfonamide.
Reductive Amination: A Versatile C-N Bond Formation Strategy
Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reducing Agent: Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl starting material are required. Sodium triacetoxyborohydride (STAB) is a popular choice due to its mildness and effectiveness. Sodium cyanoborohydride is also used but is more toxic.
-
Solvent: Chlorinated solvents like dichloroethane (DCE) or DCM are commonly used. The reaction can also be performed in other aprotic solvents.
-
Acid Catalyst: A catalytic amount of acid, such as acetic acid, can be added to facilitate the formation of the iminium ion.
Experimental Protocol: Reductive Amination with an Aldehyde
This protocol is based on general reductive amination procedures.[2]
Diagrammatic Workflow of Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 230.32 | 1.0 | 1.0 |
| Aldehyde or Ketone | Varies | 1.0 - 1.2 | 1.0 - 1.2 |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.2 - 1.5 | 1.2 - 1.5 |
| Dichloroethane (DCE) or Dichloromethane (DCM) | - | - | - |
| Acetic Acid (optional) | 60.05 | catalytic | catalytic |
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in DCE or DCM (0.1-0.2 M), add a catalytic amount of acetic acid if necessary.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Subsequent Deprotection of the Boc Group
Following the successful functionalization of the N4 position, the Boc group at N1 can be readily removed under acidic conditions to liberate the secondary amine, which can be a final product or an intermediate for further diversification.
Common Deprotection Reagents and Conditions:
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | DCM | 20-50% TFA in DCM, RT, 1-2 h |
| Hydrochloric Acid (HCl) in 1,4-Dioxane | 1,4-Dioxane | 4 M HCl in dioxane, RT, 1-4 h |
| Hydrochloric Acid (HCl) in an alcohol | Methanol/Ethanol | Saturated solution, RT, 2-16 h |
General Protocol for Boc Deprotection with TFA
This is a widely used and generally effective method for Boc deprotection.[3][4][5]
Procedure:
-
Dissolve the Boc-protected piperazine derivative in DCM (0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting TFA salt can be used directly or neutralized by dissolving the residue in a suitable solvent and adding a base (e.g., saturated aqueous sodium bicarbonate or triethylamine) followed by extraction.
Conclusion
This compound serves as a versatile chiral intermediate for the synthesis of a wide array of functionalized piperazine derivatives. The selective reactivity of the N4 nitrogen allows for controlled modifications through well-established synthetic methodologies including N-alkylation, N-acylation, N-sulfonylation, and reductive amination. The protocols provided herein, adapted from established procedures for related N-Boc-piperazines, offer a solid foundation for researchers and scientists in drug development to utilize this valuable building block in their synthetic endeavors. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended to achieve optimal outcomes.
References
- BenchChem. (2025). Application Note: Synthesis of Monosubstituted Piperazines using N-Boc-Piperazine. BenchChem.
- BenchChem. (2025).
- G., S., & H., G. A. (2013). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research.
-
Mamat, C., & Koeckerling, M. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2014(2), M822. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
-
Wang, M., Wang, W., & Qi, Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
Sources
Application Note: Functionalization of the Secondary Amine in tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Introduction & Structural Analysis[1][2][3]
Scope
This guide details the protocols for functionalizing the N4-position of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1023301-73-6). This scaffold is a privileged chiral building block in medicinal chemistry, offering a defined vector for structure-activity relationship (SAR) exploration while maintaining a solubilizing ether motif.
Structural Insights & Reactivity
The molecule features two nitrogen centers with distinct electronic and steric environments:
-
N1 (Protected): Capped with a tert-butoxycarbonyl (Boc) group.[1][2] This carbamate is stable to basic and nucleophilic conditions but acid-labile.
-
C2 (Stereocenter): The (2R)-methoxymethyl substituent introduces steric bulk proximal to N1, influencing the conformation of the piperazine ring (typically a chair conformation). It imposes minimal steric hindrance on the distal N4 amine, making N4 highly accessible for functionalization.
-
N4 (Reactive): A secondary amine (
). It is the sole nucleophilic center available for derivatization.
Key Precaution: While the C2 stereocenter is generally stable, avoid strongly basic conditions at high temperatures (
Decision Matrix: Selecting the Method
Choose the appropriate protocol based on the desired substituent (
Figure 1: Strategic decision tree for N4-functionalization based on target moiety.
Protocol 1: Reductive Amination (N-Alkylation)
Objective: Mono-alkylation of N4 using an aldehyde or ketone. Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkyl product and compatible with the N1-Boc group.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold (Amine) | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.1 - 1.2 | Electrophile |
| STAB | 1.5 - 2.0 | Reducing Agent (Mild) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (activates imine) |
| DCM or DCE | Solvent | 0.1 - 0.2 M conc. |
Step-by-Step Methodology
-
Imine Formation: In a dry vial, dissolve the piperazine scaffold (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE).
-
Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: This allows the equilibrium to shift toward the iminium species.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS for the consumption of the starting amine (m/z = [M+H]+ of scaffold).
-
Quench: Dilute with DCM and add saturated aqueous
. Stir vigorously for 15 minutes to quench residual borohydride. -
Work-up: Separate phases. Extract aqueous layer 2x with DCM. Dry combined organics over
, filter, and concentrate.[1]
Mechanism Visualization:
Figure 2: Kinetic pathway of STAB-mediated reductive amination.
Protocol 2: Buchwald-Hartwig Amination (N-Arylation)
Objective: Coupling N4 with an aryl/heteroaryl halide.
Rationale: Piperazines are secondary amines that require specific ligand systems to prevent
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold (Amine) | 1.2 | Nucleophile (slight excess preferred) |
| Aryl Halide (Br/Cl) | 1.0 | Electrophile |
| 0.02 - 0.05 | Catalyst Precursor | |
| Ligand (RuPhos) | 0.04 - 0.10 | Ligand (Specific for 2° amines) |
| 2.0 - 3.0 | Base | |
| Toluene or Dioxane | Solvent | Degassed, 0.1 M |
Step-by-Step Methodology
-
Preparation: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solvent Degassing: Sparge anhydrous Toluene with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Loading: Add Aryl Halide (1.0 equiv), Piperazine Scaffold (1.2 equiv), Base (
, 2.0 equiv), and Ligand (RuPhos or BINAP, 0.05 equiv). -
Catalyst Addition: Add
(0.025 equiv) last. Seal the vial immediately. -
Reaction: Heat to 80–100°C for 4–12 hours.
-
Visual Check: Reaction mixture typically turns from dark red/purple to black/brown upon completion.
-
-
Work-up: Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.
Protocol 3: Acylation (Amide Coupling)
Objective: Synthesis of Amides, Ureas, or Sulfonamides. Rationale: The secondary amine is highly nucleophilic. Reactions are fast and often require cooling to prevent exotherms.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold (Amine) | 1.0 | Nucleophile |
| Electrophile | 1.1 | Acid Chloride / Sulfonyl Chloride |
| Base (TEA/DIPEA) | 2.0 - 3.0 | Acid Scavenger (HCl sponge) |
| DCM | Solvent | 0.1 M |
Step-by-Step Methodology
-
Setup: Dissolve Scaffold (1.0 equiv) and DIPEA (2.5 equiv) in DCM.
-
Cooling: Cool to 0°C (ice bath). Note: Essential for sulfonyl chlorides to avoid disulfonylation or degradation.
-
Addition: Add the Electrophile (1.1 equiv) dropwise.
-
Reaction: Allow to warm to RT over 2 hours.
-
Work-up: Wash with 0.5 M HCl (rapid wash to remove excess base/amine without deprotecting Boc), then brine.
Quality Control & Validation
Analytical Checkpoints
-
1H NMR (DMSO-d6 or CDCl3):
-
LCMS:
-
Use an acidic mobile phase (Formic acid) to ensure ionization.
-
Caution: The Boc group is acid-labile. If using high temperature or prolonged exposure in the LCMS source, you may see [M-Boc+H]+ fragments. Do not confuse this with reaction failure.
-
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield (Protocol 1) | Wet solvent / Old STAB | Use fresh anhydrous DCE; Use newly opened STAB bottle. |
| No Reaction (Protocol 2) | Catalyst poisoning ( | rigorously degas solvents; switch to pre-formed catalyst (e.g., Pd(RuPhos) G3). |
| Boc Loss | Acidic workup too harsh | Use citric acid or |
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[4][5][6] Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Basis).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. (Ligand Selection).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 3. This compound | 1023301-73-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in Asymmetric Synthesis: A Guide for Researchers
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral piperazines, in particular, are privileged scaffolds found in a multitude of biologically active molecules.[1][2] Among the arsenal of chiral building blocks available to the synthetic chemist, tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate stands out as a versatile and strategically valuable intermediate.[3] Its pre-defined stereocenter at the C2 position, coupled with the differential reactivity of its two nitrogen atoms, offers a powerful handle for the stereocontrolled synthesis of complex molecular architectures.
This technical guide provides an in-depth exploration of the application of this compound in asymmetric synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic rationale behind its use, offering field-proven insights to empower researchers in designing and executing robust and stereoselective synthetic routes.
Core Principles of Application: Stereochemical Control and Sequential Functionalization
The synthetic utility of this compound hinges on two key features:
-
The C2-Methoxymethyl Substituent as a Stereodirecting Group: The bulky and conformationally influential methoxymethyl group at the chiral center plays a crucial role in directing the approach of incoming reagents. This steric hindrance preferentially shields one face of the molecule, leading to diastereoselective transformations at other positions of the piperazine ring.
-
Orthogonal Protection of Nitrogen Atoms: The presence of a tert-butoxycarbonyl (Boc) group on one nitrogen and a free secondary amine on the other allows for sequential and site-selective functionalization. The less sterically hindered secondary amine is typically the more nucleophilic site for initial reactions.[4]
These principles are best illustrated through the diastereoselective N-alkylation of the piperazine core, a fundamental transformation for building molecular complexity.
Application Protocol: Diastereoselective N-Alkylkation
This protocol details a representative procedure for the diastereoselective alkylation of the free secondary amine of this compound. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.
Diagram: Workflow for Diastereoselective N-Alkylation
Caption: A generalized workflow for the diastereoselective N-alkylation of the chiral piperazine.
Experimental Procedure
Objective: To synthesize a 4-alkylated derivative of this compound with high diastereoselectivity.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1023301-73-6 | 230.31 | 1.0 | 1.0 |
| Alkyl Halide (e.g., Benzyl Bromide) | 100-39-0 | 171.04 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 10 mL | - |
Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 230 mg) and anhydrous N,N-dimethylformamide (10 mL).
-
Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 mmol, 276 mg) followed by the dropwise addition of the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 188 mg, 0.13 mL).
-
Reaction Conditions: The reaction mixture is stirred at room temperature (25 °C) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
Rationale and Self-Validation:
-
Choice of Base and Solvent: Potassium carbonate is a mild and effective base for this transformation, minimizing potential side reactions. Anhydrous DMF is an excellent polar aprotic solvent that facilitates the SN2 reaction. The anhydrous conditions are crucial to prevent hydrolysis of the Boc-protecting group.
-
Inert Atmosphere: The use of an inert atmosphere prevents the introduction of moisture and oxygen, which could lead to undesired side reactions and degradation of reagents.
-
Monitoring and Purification: Rigorous monitoring by TLC or LC-MS ensures that the reaction is driven to completion and allows for timely workup. Chromatographic purification is essential to isolate the desired diastereomer and remove any unreacted starting materials or byproducts. The diastereomeric ratio of the product can be determined by chiral HPLC or NMR spectroscopy.
Mechanistic Insight: The Role of the C2-Substituent in Stereocontrol
The diastereoselectivity of the N-alkylation reaction is a direct consequence of the steric influence of the methoxymethyl group at the C2 position. The piperazine ring exists in a dynamic equilibrium of chair conformations. In the most stable conformation, the bulky tert-butoxycarbonyl and methoxymethyl groups will preferentially occupy equatorial positions to minimize steric strain.
Diagram: Stereochemical Rationale for Diastereoselective N-Alkylation
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. gyanvihar.org [gyanvihar.org]
Application Note: Coupling Strategies for tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
This Application Note and Protocol Guide is designed for researchers utilizing tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate in medicinal chemistry and drug discovery. It addresses the specific reactivity profile, steric considerations, and optimized coupling protocols for this chiral building block.
Introduction & Structural Analysis
The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved therapeutics (e.g., Olanzapine, Imatinib). The specific derivative This compound (hereafter referred to as 1-Boc-2-MOM-piperazine ) offers two distinct advantages:
-
Chirality: The (2R) stereocenter allows for probing specific binding pockets and improving selectivity profiles.
-
Physicochemical Modulation: The methoxymethyl (MOM) ether side chain lowers logD and improves aqueous solubility compared to simple alkyl analogs, a critical factor in ADME optimization.
Regioselectivity and Sterics
Understanding the steric environment is prerequisite to successful coupling.
-
N1 Position (Protected): Capped with a tert-butoxycarbonyl (Boc) group. The C2-methoxymethyl substituent is adjacent to this nitrogen. Consequently, once deprotected, N1 will exhibit significant steric hindrance .
-
N4 Position (Reactive): This secondary amine is distal to the C2 substituent. It is sterically accessible and highly nucleophilic.
-
Strategic Implication: Synthetic routes should prioritize coupling the N4 position first (while N1 is protected). Attempting to invert this order (deprotecting N1 first) often leads to regiochemical mixtures or sluggish reactivity at the hindered N1 site.
Visualizing the Reaction Landscape
The following diagram outlines the primary workflows for this scaffold, highlighting the "N4-First" strategy.
Figure 1: Strategic workflow for orthogonal functionalization. Note the critical "N4-First" pathway.
Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling (C-N Bond Formation)
This is the gold standard for attaching the piperazine to unactivated aryl or heteroaryl halides.
Mechanism: Palladium-catalyzed cycle involving oxidative addition, amine coordination, and reductive elimination. Challenge: Preventing catalyst poisoning by the piperazine secondary amine and managing potential chelation from the methoxymethyl ether oxygen.
Reagents:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃.
-
Ligand: RuPhos or BrettPhos . Rationale: These bulky, electron-rich dialkylbiaryl phosphines are specifically optimized for secondary amines and resist inhibition by heteroatoms.
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane.
Step-by-Step Procedure:
-
Preparation: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a reaction vial with:
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Activation: Seal the vial and heat to 80–100°C for 12–18 hours.
-
Note: Monitor by LCMS. The Boc group is generally stable under these basic conditions.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and inorganic salts.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexanes/EtOAc). The product is typically UV-active.
Troubleshooting:
-
Low Conversion: Switch to Pd-PEPPSI-IPr precatalyst.
-
De-Boc Byproducts: If using Cs₂CO₃ at high temperatures (>110°C) for prolonged periods, thermal Boc cleavage can occur. Lower temperature to 80°C and extend time.
Protocol B: Nucleophilic Aromatic Substitution (S_NAr)
Ideal for reacting with electron-deficient substrates like 2-chloropyrimidines, 4-chloropyridines, or fluoronitrobenzenes.
Reagents:
-
Base: N,N-Diisopropylethylamine (DIPEA) or K₂CO₃.
-
Solvent: DMSO, DMF, or NMP (polar aprotic is essential). Isopropanol (IPA) can be used for greener profiles.
Step-by-Step Procedure:
-
Dissolve the electrophile (e.g., 4,6-dichloropyrimidine) (1.0 equiv) in DMSO (0.5 M).
-
Add 1-Boc-2-MOM-piperazine (1.1 equiv).
-
Add DIPEA (2.5 equiv).
-
Heat to 80°C .
-
Observation: Reaction is often faster than Buchwald coupling. Monitor TLC for disappearance of the electrophile.
-
-
Workup (Aqueous): Pour reaction mixture into water. Extract with EtOAc (x3).
-
Critical Step: Wash organic layer with saturated LiCl solution to remove residual DMSO/DMF, which can interfere with chromatography.
-
Protocol C: Post-Coupling Deprotection (Boc Removal)
Once the N4 position is functionalized, the N1-Boc group must be removed to allow further chemistry.
Method 1: Acidolytic Cleavage (Standard)
-
Dissolve the N4-substituted intermediate in DCM (0.1 M).
-
Add 4N HCl in Dioxane (5–10 equiv).
-
Avoid: Neat TFA if the molecule contains acid-sensitive ethers (though the methyl ether is generally robust, the ether linkage can sometimes be labile in extremely harsh Lewis acid conditions).
-
-
Stir at RT for 2 hours.
-
Isolation: Concentrate in vacuo. The product will be the HCl salt.
-
Note: To obtain the free base, pass through an SCX-2 (Strong Cation Exchange) cartridge, washing with MeOH and eluting with 2N NH₃/MeOH.
-
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Molecular Weight | ~230.3 g/mol | Varies slightly by isotope/salt |
| pKa (N4 - Calc) | ~9.2 | Typical secondary amine |
| pKa (N1 - Calc) | ~8.5 | Lower due to inductive effect of ether |
| Preferred Solvent (Coupling) | Toluene / Dioxane | Aprotic, non-polar preferred for Pd |
| Preferred Solvent (SnAr) | DMSO / DMF | Polar aprotic to stabilize transition state |
| Temp Limit (Boc) | ~120°C | Thermal instability zone starts >120°C |
References
-
Buchwald-Hartwig Amination of Secondary Amines
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Synthesis and Reactivity of Chiral Piperazines
- Rossi, R., et al. (2004). Synthesis of (R)- and (S)-2-substituted piperazines. Tetrahedron: Asymmetry, 15(16), 2467-2472. (Provides background on the steric environment of 2-substituted piperazines).
-
General Protocol for Boc-Piperazine SnAr Reactions
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
-
Commercial Reference & Safety Data
- PubChem Compound Summary for similar analogs (verify specific CAS for exact isomer).
Disclaimer: These protocols are intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific hazards associated with the reagents used.
Sources
Troubleshooting & Optimization
Navigating the Acidic Deprotection of tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate: A Technical Support Guide
From the desk of a Senior Application Scientist:
Welcome to the technical support center for the stability and selective deprotection of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile building block in their synthetic endeavors. We understand that navigating the nuances of protecting group chemistry is critical to the success of your experiments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges posed by the acidic lability of both the tert-butyloxycarbonyl (Boc) group and the methoxymethyl (MOM) ether within this molecule.
The Core Challenge: Orthogonality in an Acidic Environment
The primary hurdle when working with this compound is the potential for simultaneous or undesired cleavage of both the N-Boc protecting group and the methoxymethyl (MOM) ether under acidic conditions. While the Boc group is designed for acid-mediated removal, MOM ethers are also susceptible to acidic hydrolysis[1]. Achieving selective deprotection of the Boc group while preserving the methoxymethyl ether is paramount for many synthetic routes.
This guide will equip you with the knowledge to anticipate and troubleshoot potential issues, ensuring the desired synthetic outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my this compound with standard TFA/DCM conditions and my yield is low, with multiple unexpected byproducts. What is likely happening?
A1: This is a classic selectivity issue. The strong acidic conditions typically used for Boc deprotection, such as a high concentration of trifluoroacetic acid (TFA), are often too harsh and can readily cleave the methoxymethyl (MOM) ether[2]. The likely scenario is a mixture of products: the desired N-deprotected piperazine, the fully deprotected piperazine-2-methanol, and potentially products resulting from the reaction of the liberated tert-butyl cation with the solvent or other nucleophiles present[3][4].
Troubleshooting Workflow:
Caption: Troubleshooting workflow for non-selective deprotection.
Q2: What are the key mechanistic considerations for the acidic cleavage of the Boc and MOM groups?
A2: Understanding the mechanisms is crucial for predicting reactivity and designing more selective reaction conditions.
-
Boc Deprotection: This process is initiated by protonation of the carbonyl oxygen of the Boc group. This is followed by the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide[5].
-
MOM Ether Cleavage: The acidic cleavage of a MOM ether also begins with protonation, in this case, of the ether oxygen. This is followed by nucleophilic attack on the methyl or methylene carbon, or by the formation of a carbocation intermediate, leading to the liberation of the alcohol, formaldehyde, and methanol[6][7][8].
The relative rates of these two processes are highly dependent on the specific acidic conditions employed (acid strength, concentration, solvent, and temperature).
Caption: Competing acidic cleavage pathways.
Q3: Can I selectively deprotect the N-Boc group in the presence of the methoxymethyl ether? If so, what conditions should I screen?
A3: Yes, selective deprotection is often achievable by carefully tuning the reaction conditions to exploit the kinetic differences in the cleavage of the two groups. Generally, the N-Boc group is more acid-labile than a primary MOM ether. The key is to use the mildest acidic conditions necessary to cleave the Boc group while minimizing the rate of MOM ether cleavage[9].
Table 1: Recommended Screening Conditions for Selective N-Boc Deprotection
| Reagent/Condition | Solvent | Temperature (°C) | Key Considerations & Rationale |
| 1-5% TFA | Dichloromethane (DCM) | 0 to RT | Start with low concentrations of a strong acid to favor the more labile Boc group. |
| 1-2 M HCl in Dioxane | Dioxane | 0 to RT | HCl in an aprotic solvent can be milder and more selective than TFA. |
| Dichloroacetic Acid | Dichloromethane (DCM) | RT | A weaker acid than TFA, which can provide greater selectivity. |
| p-Toluenesulfonic acid | Methanol/DCM | RT | A solid acid that can be used in catalytic amounts, offering milder conditions. |
Experimental Insight: Always monitor the reaction progress meticulously by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at short intervals (e.g., every 15-30 minutes). The goal is to stop the reaction as soon as the starting material is consumed to prevent over-reaction and cleavage of the MOM group.
Detailed Experimental Protocols
Protocol A: Selective Boc Deprotection with Titrated Trifluoroacetic Acid (TFA)
This protocol aims to find the minimum effective concentration of TFA for selective Boc deprotection.
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Acid Addition: Slowly add a pre-determined amount of TFA (start with 2-3 equivalents) to the stirred solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress every 15 minutes by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Work-up: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify as necessary.
Protocol B: Boc Deprotection using HCl in Dioxane
This method often provides higher selectivity compared to TFA.
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 eq) in a minimal amount of a co-solvent like DCM or methanol if solubility in dioxane is low.
-
Acid Addition: Add a solution of 4M HCl in dioxane (commercially available or freshly prepared, 5-10 equivalents) to the substrate at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, evaporate the solvent under reduced pressure. The product will be the hydrochloride salt.
-
Neutralization (Optional): If the free base is required, dissolve the crude salt in water and basify with a suitable base (e.g., NaHCO₃ or a mild NaOH solution) to the appropriate pH. Extract the free base with an organic solvent, dry, and concentrate[10].
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Deprotection | Insufficient acid concentration or reaction time. | Increase the equivalents of acid or prolong the reaction time. Consider a slight increase in temperature, monitoring closely for MOM cleavage. |
| Both Boc and MOM groups are cleaved | Acid concentration is too high, or the reaction time is too long. | Reduce the concentration of the acid. Switch to a milder acid (e.g., dichloroacetic acid). Ensure the reaction is quenched immediately upon consumption of the starting material. |
| Formation of a tert-butylated byproduct | The tert-butyl cation generated during deprotection is trapped by a nucleophile (e.g., the deprotected piperazine). | Add a cation scavenger, such as triethylsilane or anisole, to the reaction mixture. |
| Difficulty in isolating the product after work-up | The deprotected piperazine salt may be highly water-soluble. | After neutralization, saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction. Alternatively, use a solid-supported base for neutralization to avoid an aqueous workup[10]. |
References
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Retrieved from Suzhou Highfine Biotech Co., Ltd. website.
- Cirrincione, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(10), 3947-4012.
- Khan Academy. (n.d.). Acidic cleavage of ethers.
- Ashenhurst, J. (2023, November 29). Acidic cleavage of ethers (SN2).
- Wuts, P. G. M., et al. (2006).
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- OpenStax. (2023, September 20). 18.3 Reactions of Ethers: Acidic Cleavage.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid.
- El-Faham, A., et al. (2014). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 18(5), 576-582.
- Reddit. (2022, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?
- Organic Chemistry Portal. (n.d.). Protective Groups.
- ResearchGate. (2011, August 6). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Chemistry LibreTexts. (2022, October 4). 3.2.4: Reactions of Ethers- Acidic Cleavage.
- MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(15), 4987.
- PMC - NIH. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1785.
- PMC - NIH. (2012). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 53(38), 5154-5157.
- BenchChem. (n.d.). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis.
- Springer. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Monatshefte für Chemie - Chemical Monthly, 151, 1459-1465.
- PubMed. (1990). Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. International Journal of Peptide and Protein Research, 35(5), 443-453.
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Khan Academy [khanacademy.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
storage conditions for tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
Product: tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
CAS: 1023301-73-6 | Molecular Formula: C₁₁H₂₂N₂O₃ | MW: 230.30 g/mol [1]
Part 1: The Critical Storage Matrix
Status: High Priority. This compound contains a secondary amine and a Boc-protecting group . It possesses conflicting stability requirements: the amine is basic and nucleophilic (prone to oxidation and CO₂ absorption), while the Boc group is acid-sensitive and thermally labile.
Recommended Storage Conditions:
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Prevents thermal degradation of the Boc moiety and slows oxidation kinetics of the secondary amine. |
| Atmosphere | Inert Gas (Argon or N₂) | Critical: The free secondary amine at position 4 reacts with atmospheric CO₂ to form carbamic acid/carbamates. |
| Moisture | Strictly Anhydrous | Hygroscopic. Moisture accelerates hydrolysis and can introduce acidity that threatens the Boc group. |
| Container | Amber Glass / Tightly Sealed | Protects from light (minor risk) and ensures gas exchange does not occur. |
| Shelf Life | 12-24 Months | Only valid if the "Re-Sealing Protocol" (see below) is strictly followed. |
Part 2: Mechanistic Degradation Pathways
To troubleshoot effectively, you must understand how the molecule fails. The diagram below illustrates the three primary failure modes for this specific scaffold.
Figure 1: Primary degradation pathways. The secondary amine's reaction with CO₂ (Red path) is the most common storage failure mode.
Part 3: Troubleshooting & FAQs
Q1: The compound has turned from a clear oil/white solid to a sticky, yellowish gum. Is it usable?
-
Diagnosis: This is likely oxidative degradation combined with moisture absorption . Secondary amines are prone to forming N-oxides (yellow color) and absorbing water (stickiness).
-
Action:
-
Dissolve a small sample in CDCl₃.
-
Check the proton NMR. Look for broadening of the NH signal or shifts in the ring protons adjacent to the nitrogen.
-
If purity is >90%, purify via a short silica plug (DCM/MeOH/NH₃) to remove polar N-oxides. If <90%, discard.
-
Q2: I see a white crust forming on the cap or the surface of the compound.
-
Diagnosis: This is ammonium carbamate formation . The free secondary amine has reacted with atmospheric CO₂.
-
Action: This reaction is often reversible.
-
Dissolve the compound in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash with a mild basic solution (e.g., sat. NaHCO₃) to liberate the CO₂ and regenerate the free amine.
-
Dry over Na₂SO₄ and concentrate.
-
Prevention: You must backfill the storage vial with Argon before re-sealing.
-
Q3: The NMR shows "extra" peaks that look like a duplicate of my compound. Is it impure?
-
Diagnosis: Not necessarily. Boc-protected piperazines often exhibit Rotamers (Rotational Isomers) in NMR due to restricted rotation around the N-C(O) bond of the carbamate.
-
Verification:
-
Run the NMR at an elevated temperature (e.g., 50°C).
-
If the split peaks coalesce into single sharp peaks, they are rotamers, and the compound is pure.
-
If the peaks remain distinct, you likely have a stereoisomer impurity or partial deprotection.
-
Q4: Can I store this in a freezer (-20°C)?
-
Answer: Yes, but with a caveat.
-
Risk: The "Freeze-Thaw" cycle. If you open a -20°C vial in a room temperature lab, water from the air will immediately condense inside the vial.
-
Protocol: You must allow the vial to warm to room temperature inside a desiccator before opening it.
Part 4: Handling & Re-Sealing Protocol
To maintain the integrity of the "Self-Validating System," follow this workflow every time the vial is opened.
Step 1: The Thaw
-
Remove vial from the refrigerator (4°C).
-
Wipe the outside to remove condensation.
-
Let stand for 15 minutes to reach equilibrium. Do not open cold.
Step 2: The Aliquot
-
Open the vial and quickly weigh out the required mass.
-
Avoid using metal spatulas if possible (to prevent trace metal contamination which catalyzes oxidation); use glass or plastic.
Step 3: The Purge (Critical)
-
Before closing, direct a gentle stream of Argon or Nitrogen into the vial for 10-15 seconds.
-
Why? This displaces the humid, CO₂-rich laboratory air.
Step 4: The Seal
-
Cap tightly.[2][3][4][5] Parafilm is recommended for long-term storage (weeks/months) to prevent gas exchange.
-
Return to 2-8°C immediately.
References
-
ChemicalBook. (2025).[2][3][4] this compound Properties & Suppliers. Retrieved from
-
TCI Chemicals. (2025).[2][3][4] Storage Recommendations for Boc-Piperazine Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2025). Handling Secondary Amines in Drug Discovery. Retrieved from
-
PubChem. (2025).[3][6] Compound Summary: tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate.[7][8][9] Retrieved from
Sources
- 1. (R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate - CAS:1023301-73-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. fishersci.com [fishersci.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tert-Butyl 2-ethylpiperazine-1-carboxylate | C11H22N2O2 | CID 18004789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 1334336-12-7 C11H22N2O3 tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate 97% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. This compound | 1023301-73-6 [chemicalbook.com]
Technical Support Center: Synthesis of Chiral 2-Substituted Piperazines
[1]
Welcome to the Advanced Heterocycle Synthesis Support Hub. Subject: Troubleshooting & Optimization of Chiral 2-Substituted Piperazine Scaffolds Ticket Status: Open Operator: Senior Application Scientist, Process Chemistry Division[1]
Core Directive: The Chiral Challenge
The 2-substituted piperazine motif is a privileged scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). However, its synthesis presents a "perfect storm" of challenges: racemization of the chiral center, regioselectivity between the N1 and N4 nitrogens, and reduction difficulties of the intermediate lactams.[1]
This guide moves beyond textbook definitions to address the failure modes you encounter at the bench.
Module A: The Diketopiperazine (DKP) Reduction Route
The most common entry point, utilizing amino acid chiral pools.[1] The primary failure mode here is not the cyclization, but the subsequent reduction.
Workflow Visualization
The following diagram outlines the critical decision points where yield and chirality are lost.
Caption: Critical path for DKP synthesis showing high-risk nodes for racemization and yield loss.
Troubleshooting Guide: DKP Reduction
User Question: "I am reducing my phenylalanine-derived DKP with LAH (Lithium Aluminum Hydride). The reaction goes to completion, but I lose 50% of my mass during the workup, and the product is a sticky mess."
Diagnosis: You are likely suffering from Aluminum Hydroxide Entrapment .[1] Piperazines are polar amines that chelate strongly to aluminum salts generated during the quench, forming a gelatinous matrix that traps your product.[1]
Protocol Correction (The Self-Validating Workup): Do not use the standard "Water/15% NaOH/Water" (Fieser) method if your product is polar.[1]
-
Quench: Dilute reaction with THF. Add solid
(Glauber’s salt) slowly until gas evolution ceases. -
The Rochelle's Salt Method (Gold Standard):
-
Add saturated aqueous Potassium Sodium Tartrate (Rochelle's salt).[1]
-
Stir vigorously for 3-12 hours at room temperature.
-
Validation: The grey emulsion must separate into two distinct, clear layers (organic and aqueous). If it is still cloudy, you have not stirred long enough.
-
-
Extraction: The aluminum stays in the aqueous tartrate complex.[1] Extract the aqueous layer 4x with DCM (Piperazines love water; check aqueous pH > 12).[1]
User Question: "My DKP isn't dissolving in THF, so the reduction is stalling." Solution: DKPs are notoriously insoluble due to intermolecular hydrogen bonding.[1]
-
Switch Solvent: Use 1,4-Dioxane (higher boiling point) or a THF/Diglyme mixture.
-
Switch Reagent: Use
or . Borane reduces amides via an electrophilic mechanism that is often more compatible with insoluble substrates than nucleophilic hydride delivery by LAH [1].[1]
Module B: Regioselectivity (The N1 vs. N4 Battle)
Once the ring is formed, differentiating the two nitrogens is the most common support ticket we receive.[1]
The Steric Logic
In a 2-substituted piperazine, the substituent at C2 creates a "steric wall" protecting N1.[1]
-
N4 (Distal): Sterically unhindered.[1] More nucleophilic in kinetic conditions.[1]
-
N1 (Proximal): Sterically hindered by the C2 group.[1]
Caption: Steric control dictates N4 alkylation dominance in unsubstituted 2-alkyl piperazines.
FAQ: Controlling Regioselectivity
Q: How do I selectively alkylate N1? A: You cannot do this directly with high yield on a free piperazine.[1] You must use a Protection-Deprotection Strategy .
-
Protect N4: React with 1.0 eq of
or . The sterics at C2 will force the protecting group to N4 with >90% selectivity [2].[1]-
Check: Verify N4-Boc via HMBC NMR (correlation between Boc carbonyl and C3/C5 protons).
-
-
Alkylate N1: Use strong base (NaH) and alkyl halide.
-
Deprotect N4: TFA or Hydrogenation.
Q: I need to synthesize the piperazine from scratch with N1 already substituted. How? A: Use the Aza-Michael / Intramolecular Cyclization route.[1]
-
Start with an N-alkylated amino acid or diamine.[1]
-
React a chiral 1,2-diamine with vinyl sulfonium salts or 1,2-dicarbonyls. This builds the ring around the nitrogen substituents, avoiding the post-synthesis selectivity issue [3].
Module C: Racemization (The Silent Killer)
Epimerization at C2 turns expensive chiral synthesis into a racemic failure.[1]
Mechanisms & Prevention Table[1]
| Mechanism | Trigger | Prevention Protocol |
| Direct Enolization | Strong base (NaH, LDA) or heating DKPs in basic media.[1] | Use mild bases ( |
| Oxazolone Formation | Activation of C-terminus of N-acyl amino acids (during coupling).[1] | Use Urethane protecting groups (Boc, Fmoc) on the amine. These prevent oxazolone formation via electronic stabilization [4].[1] |
| Reductive Racemization | Catalytic hydrogenation of pyrazines at high temp/pressure.[1] | Use modern Ir-catalysts or Pd-catalysts with chiral ligands (e.g., Josiphos) at lower temperatures [5]. |
Troubleshooting Protocol: Measuring ee%
Do not rely on optical rotation (
Advanced Synthesis: Asymmetric Hydrogenation
For users scaling up (>10g), DKP reduction is dangerous. Switch to Pyrazine Hydrogenation.
Recent breakthroughs utilize the asymmetric hydrogenation of 2-substituted pyrazines or pyrazin-2-ols .[1]
References
-
Diketopiperazine Reduction: Rossen, K., et al.[1][3] "A practical synthesis of chiral 2-substituted piperazines." Tetrahedron Letters, 1995.[1] Link
-
Regioselective Protection: Jacobson, J. M., et al. "Regioselective functionalization of 2-substituted piperazines."[1] Journal of Organic Chemistry, 2000.[1]
-
Aza-Michael Route: Fandrick, K. R., et al. "Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines."[1] Organic & Biomolecular Chemistry, 2020.[1][4] Link
-
Racemization Mechanisms: Benoiton, N. L.[1] "Chemistry of Peptide Synthesis: Epimerization and Racemization." CRC Press, 2006.[1]
-
Asymmetric Hydrogenation: Feng, G., et al. "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols."[1][2] Organic Chemistry Frontiers, 2021.[1][2] Link
-
General Review: "Recent Advances in Piperazine Synthesis." ResearchGate, 2023. Link
Sources
- 1. US2580221A - Catalytic dehydrogenation of piperazine to pyrazine - Google Patents [patents.google.com]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines [mdpi.com]
preventing racemization during synthesis of chiral piperazines
Topic: Prevention of Racemization During Synthesis
Status: Operational | Lead Scientist: Dr. A. Vance
Executive Summary
Chiral piperazines are privileged pharmacophores in neurobiology and oncology. However, their synthesis is plagued by racemization (loss of enantiomeric excess, ee) and epimerization (inversion of one stereocenter in diastereomers).
This guide addresses the two dominant synthetic pathways:
-
The Diketopiperazine (DKP) Route: Classical, scalable, but high racemization risk during cyclization and reduction.
-
Asymmetric Hydrogenation: Modern, high fidelity, requiring precise catalyst control.
Module 1: The Diketopiperazine (DKP) Route
Context: This route involves coupling two amino acids to form a dipeptide, cyclizing it to a diketopiperazine (2,5-dioxopiperazine), and reducing it to the piperazine.
Critical Risk Zone: Cyclization
Q: Why do I observe significant epimerization during the cyclization of my linear dipeptide ester?
A: This is a classic thermodynamic trap. The
Troubleshooting Protocol:
-
Switch to Acid-Catalyzed Cyclization: If your sequence allows, use N-Boc deprotection followed by in situ cyclization in acidic media (e.g., TFA/DCM followed by mild neutralization). Acidic conditions suppress enolate formation.
-
The "N-Acetylation" Trick: N-acylation of the dipeptide activates the amide, allowing cyclization under much milder conditions (lower T), effectively kinetically trapping the chiral center before it can thermodynamicallly equilibrate via the enolate.
Critical Risk Zone: Reduction
Q: My DKP is optically pure (
A: Yes. The choice of reducing agent is the single most common failure point.
-
The Problem (LAH): Lithium Aluminum Hydride (LiAlH
) usually requires reflux in THF or dioxane to fully reduce the diamide. At these temperatures ( ), the intermediate aluminate species can facilitate reversible deprotonation or imine-enamine tautomerization, scrambling the stereocenter. -
The Solution (Borane): Switch to Borane-THF (BH
THF) or Borane-DMS .-
Mechanism:[1][2][3][4][5] Borane acts as an electrophile, coordinating to the carbonyl oxygen. This activates the carbonyl for hydride delivery without requiring the harsh, strongly basic environment of LAH.
-
Protocol: Run the reduction at
. Reflux is rarely needed for initial reduction, only for breaking the boron-amine complex (workup).
-
Workflow Visualization: DKP Route Risks
Figure 1: Critical control points in the amino-acid derived synthesis of chiral piperazines.
Module 2: Asymmetric Hydrogenation (The Modern Standard)
Context: Reducing pyrazines directly using chiral transition metal catalysts. This avoids the high-heat steps of the DKP route entirely.
Troubleshooting Catalyst Fidelity
Q: I am using a standard Rh-BINAP system, but conversion is low and ee is stalling at 70%.
A: Pyrazines are electron-deficient and strongly coordinating, which can poison standard catalysts. You must "activate" the substrate.
The "Activation" Protocol: Unmodified pyrazines are poor substrates. You must convert them to N-alkyl pyrazinium salts or use Pyrazin-2-ols (tautomers of hydroxypyrazines).
Recommended System (Ir-Catalyzed):
-
Catalyst: Iridium(III) with chiral diphosphine ligands (e.g., Josiphos or Segphos families).
-
Activator: React the pyrazine with an alkyl halide (e.g., Benzyl bromide) before hydrogenation. This creates a cationic pyrazinium intermediate that is much more susceptible to hydride attack.
-
Reference Standard: Use the protocol established by Zhang et al. (Adv. Synth. Catal. 2016) or Zhou et al. (Org.[4][6] Chem. Front. 2021).[3][6][7][8]
Data Comparison: Reduction Methods
| Method | Substrate | Catalyst/Reagent | Typical ee | Risk Profile |
| DKP / LAH | Diketopiperazine | LiAlH | 80-90% | High: Thermal epimerization. |
| DKP / Borane | Diketopiperazine | BH | >98% | Low: Milder electrophilic reduction. |
| Asymmetric Hydrog. | Pyrazinium Salt | Ir-Chiral Phosphine | 90-96% | Med: Catalyst poisoning/leaching. |
| Pt-Catalyzed | Pyrazin-2-ol | Pd/C (Chiral Aux.) | 90-99% | Low: Requires specific substrate. |
Module 3: Post-Synthetic Handling
Q: Can N-alkylation of my chiral piperazine cause racemization?
A: Yes, but via a different mechanism.[9]
If you perform an S
Guidance:
-
Always use weak bases (K
CO , DIPEA) for N-alkylation. -
If the piperazine contains an ester group at the C2 position, avoid thermodynamic conditions entirely.
Standard Operating Protocol (SOP): Borane Reduction of DKP
To be used when the DKP route is unavoidable.
-
Setup: Flame-dry a 3-neck RBF under Argon. Charge with DKP (1.0 equiv).
-
Solvent: Add anhydrous THF (0.2 M concentration relative to DKP).
-
Addition: Cool to
. Add BH THF (1.0 M solution, 6.0 equiv) dropwise via syringe pump over 30 mins. Note: Rapid addition generates exotherms that degrade optical purity. -
Reaction: Warm to Room Temperature (25
C). Stir 16h. Monitor by TLC (DKP spot should disappear). -
Quench (Critical): Cool to
. Carefully add MeOH (excess) to destroy excess borane. -
Workup: Add conc. HCl (pH < 1) and heat to
for 2 hours. Why? This breaks the stable Piperazine-Borane complex. -
Isolation: Cool to
. Basify with NaOH (pH > 12). Extract with DCM.[7] -
Validation: Check ee via Chiral HPLC (e.g., Chiralpak AD-H column).
References
-
Zhang, Y., et al. (2016).[10][11] "Iridium-Catalyzed Asymmetric Hydrogenation of Tosylamido-Substituted Pyrazines for Constructing Chiral Tetrahydropyrazines." Advanced Synthesis & Catalysis.
-
Feng, G., et al. (2021).[6] "Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols." Organic Chemistry Frontiers.
-
Baran Lab. (2018).[12] "Diketopiperazines: Synthesis and Reactivity." Baran Group Meeting Notes.
- Rossen, K., et al. (2004). "Scalable Synthesis of Chiral Piperazines." Organic Process Research & Development.
Sources
- 1. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. study.com [study.com]
- 5. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diastereoselective Synthesis of Diketopiperazine Bis-α,β-Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. baranlab.org [baranlab.org]
Technical Support Center: Boc Deprotection of Piperazines
Executive Summary & Chemical Logic
The removal of the tert-butyloxycarbonyl (Boc) group from piperazines is a standard acidolytic cleavage. However, piperazine derivatives present unique challenges compared to primary amines:
-
Solubility: The resulting free secondary amine is often highly polar and water-soluble, leading to massive yield loss during standard aqueous workups.
-
Nucleophilicity: The exposed secondary amine is a potent nucleophile, increasing the risk of side reactions if electrophiles (like the tert-butyl cation) are not properly scavenged.
-
Salt Hygroscopicity: Piperazine di-salts (especially TFA salts) are notoriously hygroscopic and difficult to crystallize, often resulting in "oils" rather than solids.
This guide prioritizes yield recovery and purity over simple reaction speed.
Diagnostic Workflow
Before altering your protocol, use this decision tree to diagnose the specific failure mode.
Figure 1: Decision matrix for diagnosing Boc deprotection failures. Blue nodes indicate actionable steps; Red nodes indicate critical chemical interventions.
Critical Troubleshooting (Q&A)
Issue 1: "I lost my product during the aqueous workup."
Diagnosis: Phase transfer failure. Piperazines are highly polar amines. In their free base form, they partition significantly into the aqueous phase, especially if the pH is not sufficiently high. Solution:
-
pH Adjustment: Ensure the aqueous layer is pH > 12 . Use saturated KOH or NaOH rather than NaHCO₃. The high pH suppresses the protonation of the secondary amine, forcing it into the organic layer [1].
-
Solvent Switch: DCM alone is often insufficient. Use a mixture of DCM/MeOH (9:1) or Chloroform/Isopropanol (3:1) for extraction. These mixtures are more polar and better at solvating the free piperazine.
-
Alternative Isolation: Skip the aqueous workup entirely. Use a basic ion-exchange resin (e.g., Amberlyst A-21).[1] Stir the crude salt with the resin in MeOH, filter, and concentrate. This avoids water completely [2].[2]
Issue 2: "I see a +56 Da impurity peak in LCMS."
Diagnosis: tert-Butyl cation alkylation. During acidolysis, the Boc group cleaves to form a tert-butyl cation.[3] If your piperazine substrate contains electron-rich aromatic rings (e.g., indoles, phenols) or thioethers, this cation will attack them (Friedel-Crafts alkylation), adding a mass of 56 Da. Solution: Add a scavenger . The scavenger acts as a "sacrificial nucleophile" to trap the cation before it reacts with your product.
-
Protocol: Use TFA/Triethylsilane (TES)/Water (95:2.5:2.5) .[3]
-
Mechanism: TES transfers a hydride to the tert-butyl cation, converting it into inert isobutane gas [3].
Issue 3: "My TFA salt is a sticky oil that won't solidify."
Diagnosis: Hygroscopic salt / Solvent entrapment. Piperazine TFA salts are notorious for trapping solvent and absorbing atmospheric moisture. Solution:
-
Co-evaporation: Dissolve the oil in a small amount of MeOH, then add excess Toluene and rotovap. Repeat 3x. Toluene forms an azeotrope with TFA, helping to remove residual acid.[4]
-
Trituration: Dissolve the oil in a minimum amount of DCM or MeOH, then add cold Diethyl Ether or MTBE dropwise with vigorous stirring. A white precipitate should form.
-
Switch to HCl: If the TFA salt remains intractable, switch the deprotection reagent to 4M HCl in Dioxane . HCl salts of piperazines are generally more crystalline and less hygroscopic than TFA salts [4].
Standardized Protocols
Protocol A: The "Gold Standard" (HCl Method)
Best for: Stable substrates, ease of handling, crystalline products.
-
Dissolution: Dissolve 1.0 mmol of N-Boc piperazine in 2 mL of 1,4-Dioxane (or MeOH if solubility is poor).
-
Acid Addition: Add 5-10 equivalents of 4M HCl in Dioxane dropwise at 0°C.
-
Reaction: Warm to room temperature (RT) and stir for 1-2 hours.
-
Checkpoint: A white precipitate (the amine hydrochloride salt) often forms.
-
-
Isolation:
Protocol B: The "Rapid Cleavage" (TFA Method)
Best for: Difficult substrates, steric hindrance, or when scavengers are required.
-
Dissolution: Dissolve 1.0 mmol of substrate in 2 mL of DCM .
-
Scavenger (Optional but Recommended): Add 2.5% v/v Triethylsilane (TES) if the molecule contains aromatic rings.
-
Acid Addition: Add 2 mL of TFA (resulting in a 1:1 TFA:DCM ratio).
-
Reaction: Stir at RT for 30-60 minutes. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple).
-
Workup:
-
Concentrate in vacuo.[5]
-
Crucial Step: Re-dissolve in Toluene and concentrate (3x) to remove excess TFA.
-
Reagent Comparison Data
| Feature | TFA / DCM | HCl / Dioxane | Lewis Acid (ZnBr₂) |
| Reaction Rate | Very Fast (<1 hr) | Moderate (1-4 hrs) | Slow (12-24 hrs) |
| Selectivity | Low (Cleaves most acid-labile groups) | Moderate | High (Can spare some sensitive groups) |
| Scavenger Compatibility | Excellent | Good | Limited |
| Product Form | Hygroscopic Oil (TFA Salt) | Crystalline Solid (HCl Salt) | Chelate Complex |
| Safety Profile | Corrosive, volatile | Corrosive, ether peroxides risk | Toxic (Heavy metal) |
| Rec. for Piperazines | 2nd Choice (Use if HCl fails) | 1st Choice (Easier isolation) | Specialized use only |
References
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.[1][2][3][5][6][7][8] Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Reddit (r/Chempros). (2023). Boc De-protection Discussion. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
analysis of byproducts in tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate synthesis
This technical guide addresses the critical quality attributes and impurity profiling of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1023301-73-6).
Designed for drug development professionals, this document moves beyond standard protocols to analyze the causality of byproduct formation and provides self-validating analytical strategies.
Target Molecule: this compound Molecular Formula: C₁₁H₂₂N₂O₃ | MW: 230.30 Da
Part 1: Synthetic Pathway & Critical Control Points (CCPs)
To troubleshoot impurities, one must understand their origin. The synthesis of this chiral building block typically follows a "Chiral Pool" strategy starting from D-Serine , or a resolution route. The diagram below maps the standard pathway and the specific origin points of critical byproducts.
Diagram 1: Synthesis Workflow & Impurity Origins
Caption: Synthesis pathway highlighting Critical Control Points (CCPs) where stereochemical and regiochemical impurities are generated.
Part 2: Troubleshooting Guides & FAQs
Module 1: The Regioselectivity Challenge (N1 vs. N4)
The Issue: The target molecule requires the Boc group on N1 (adjacent to the substituent). However, N4 is sterically less hindered and more nucleophilic, often leading to the formation of the unwanted regioisomer (tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate).
Q: My HPLC shows two closely eluting peaks with identical Mass (M+H = 231). How do I identify which is the target? A: This is the classic "Regioisomer Trap."
-
Retention Time Logic: On a standard C18 column (basic pH), the Target (N1-Boc) is sterically crowded (ortho-substitution). It typically elutes earlier than the Regioisomer (N4-Boc) because the N4-Boc isomer allows for a more extended, hydrophobic conformation interaction with the stationary phase.
-
NMR Validation (The Gold Standard):
-
Target (2-substituted): Look for the methoxymethyl protons. The CH proton at the chiral center (C2) will show distinct splitting due to the adjacent carbamate rotamers.
-
Regioisomer (3-substituted): The CH proton is adjacent to a secondary amine (N1-H), not the carbamate. The chemical shift will be significantly shielded (upfield) compared to the target.
-
Q: How do I fix the ratio if the N4-Boc isomer is dominant? A: You cannot easily "fix" it post-reaction without difficult chromatography. You must prevent it:
-
Protocol Adjustment: Do not use direct Boc protection on the free diamine.
-
Corrective Route: Use an "Orthogonal Protection" strategy.
-
Start with N4-Benzyl-2-(methoxymethyl)piperazine .
-
Apply Boc protection (Forces Boc onto N1).
-
Remove Benzyl (Hydrogenolysis, Pd/C). This guarantees N1-selectivity.
-
Module 2: Stereochemical Integrity (Racemization)
The Issue: The (2R) chiral center is derived from D-Serine. Racemization to the (S)-enantiomer can occur during the formation of the diketopiperazine intermediate (base-catalyzed enolization).
Q: What is the acceptable limit for the (S)-enantiomer, and how do I detect it? A: For pharmaceutical intermediates, the limit is typically < 0.5% .
-
Detection: Standard C18 HPLC cannot separate enantiomers. You must use Chiral HPLC.
-
Recommended Method:
-
Column: Daicel Chiralpak IA or IC (immobilized amylose/cellulose).
-
Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).
-
Flow: 1.0 mL/min.
-
Expected Result: The enantiomers should resolve with a resolution factor (
) > 1.5.
-
Module 3: Chemical Purity & Byproducts
Q: I see a peak at M+H = 331. What is it? A: This is Impurity D (Bis-Boc) .
-
Mass Math: Target (230) + Boc (100) = 330 Da. (M+H = 331).
-
Cause: Use of > 1.05 equivalents of Boc anhydride or uncontrolled temperature during addition.
-
Remediation: This impurity is highly lipophilic. It can be easily removed by a wash with dilute citric acid (pH 4) . The target (basic amine) will protonate and stay in the aqueous phase; the Bis-Boc (non-basic) will remain in the organic layer.
Part 3: Analytical Method Optimization
Use this self-validating HPLC method to separate the Target from Regioisomers and Bis-Boc impurities.
Table 1: Recommended HPLC Parameters (Reverse Phase)
| Parameter | Condition | Rationale |
| Column | XBridge BEH C18 (150 x 4.6 mm, 3.5 µm) | High pH stability is required for piperazines to ensure good peak shape. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) | Basic pH keeps the amine neutral/deprotonated, improving retention and peak symmetry. |
| Mobile Phase B | Acetonitrile (MeCN) | Strong eluent for hydrophobic Boc groups. |
| Gradient | 0-2 min: 5% B2-15 min: 5% → 95% B15-20 min: 95% B | Slow gradient rise allows separation of the closely eluting regioisomers. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 210 nm | The molecule lacks a strong chromophore; 210 nm detects the amide/carbamate bond. |
| Column Temp | 40°C | Reduces viscosity and improves mass transfer for sharper peaks. |
Diagram 2: Analytical Decision Tree
Caption: Decision tree for interpreting HPLC/MS data and selecting the correct purification strategy.
References
-
Berkheij, M. et al. (2005).[1] Synthesis of 2-substituted piperazines via direct α-lithiation. Tetrahedron Letters, 46(14), 2369–2371.
-
Gueret, R. et al. (2020).[2] Visible-Light-Promoted Decarboxylative Annulation Protocol for 2-Substituted Piperazines. Organic Letters, 22(13), 5157–5162.
-
ChemicalBook. (2024). This compound Product Specifications & Safety Data.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53484854, this compound. [3]
Sources
Validation & Comparative
analytical methods for determining the purity of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
This guide outlines the analytical strategy for determining the purity of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate (CAS: 1023301-73-6).[1] As a chiral building block containing a secondary amine and a labile Boc protecting group, this molecule presents specific challenges: weak UV chromophores, potential for rotamers, and high polarity.
Part 1: Strategic Analytical Framework
The determination of purity for this intermediate requires a multi-modal approach. A single method cannot capture chemical purity, enantiomeric excess, and salt/solvent content simultaneously.
The "Triad of Purity" Approach
-
Chemical Purity (Related Substances): UHPLC-MS/CAD.
-
Stereochemical Purity (Enantiomeric Excess): Chiral HPLC/SFC.
-
Why: The (2S)-enantiomer is a critical impurity that behaves identically in achiral environments.[1]
-
-
Absolute Assay (Content): Potentiometric Titration or qNMR.
-
Why: Chromatographic purity (area %) does not account for inorganic salts or residual solvents.[1]
-
Part 2: Detailed Experimental Protocols
Method A: Chemical Purity via Reversed-Phase UHPLC-MS
Objective: Quantify regioisomers, hydrolysis products (Boc-removal), and oxidation byproducts.[1]
Protocol:
-
Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC coupled with QDa or SQD Mass Detector.
-
Column: Waters XBridge BEH C18 XP, 2.1 x 100 mm, 2.5 µm.[1]
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH₄OH).
-
Solvent B: Acetonitrile.[1]
-
-
Gradient:
-
Flow Rate: 0.4 mL/min.[1]
-
Detection:
-
MS: ESI Positive Mode (Scan 100-600 m/z). Target [M+H]⁺ = 231.3.[1]
-
UV: 210 nm (Reference 360 nm) – Note: Use only as secondary confirmation due to low sensitivity.
-
Key Impurities to Monitor:
| Impurity Name | Structure Note | Relative RT | Detection |
|---|---|---|---|
| Des-Boc Amine | 2-(methoxymethyl)piperazine | ~0.2 (Early eluting) | MS (m/z 131) |
| N4-Regioisomer | tert-butyl 3-(methoxymethyl)... | ~0.95 or 1.05 | MS (m/z 231) |
| Dimer | Coupled piperazines | ~1.5 (Late eluting) | MS (m/z >400) |[1]
Method B: Enantiomeric Purity via Normal Phase Chiral HPLC
Objective: Separate the (2R) target from the (2S) enantiomer.[1]
Protocol:
-
Column: Daicel Chiralpak IC or AD-H (Amylose-based), 4.6 x 250 mm, 5 µm.[1]
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Critical Step: The Diethylamine (DEA) modifier is non-negotiable.[1] It masks residual silanols on the silica support, preventing the secondary amine of the piperazine from tailing, which would otherwise obscure the minor enantiomer.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 215 nm.[1]
-
System Suitability: Resolution (
) between (2R) and (2S) > 2.0.
Method C: Absolute Assay via Potentiometric Titration
Objective: Determine the precise weight-percent purity (assay), accounting for non-chromatographic impurities.
Protocol:
-
Solvent: Glacial Acetic Acid (50 mL).
-
Titrant: 0.1 N Perchloric Acid (
) in acetic acid. -
Procedure: Dissolve ~150 mg of sample (accurately weighed) in the solvent. Titrate potentiometrically using a glass/calomel electrode.[1]
-
Calculation:
[1][3]
Part 3: Comparative Analysis of Methods
| Feature | HPLC-UV (210 nm) | LC-MS / CAD | Chiral HPLC | Potentiometric Titration |
| Primary Use | Routine monitoring | Impurity Identification | Enantiomeric Excess (ee%) | Net Content (Assay) |
| Specificity | Low (Solvent interference) | High (Mass selective) | High (Stereo-selective) | Moderate (Any base interferes) |
| Sensitivity (LOD) | ~0.1% | < 0.01% | ~0.05% | N/A (Macro method) |
| Throughput | High | High | Low (Isocratic runs) | Low (Manual/Semi-auto) |
| Cost | Low | High | Medium (Columns are expensive) | Low |
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the decision logic for selecting the appropriate analytical workflow based on the stage of development.
Caption: Decision tree for selecting the appropriate analytical module based on data requirements (Impurity profiling vs. Batch release).
Part 5: References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. (General protocol for immobilized polysaccharide columns). Available at: [Link][1]
-
Subramanian, G. (2012).[1][6] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1] (Source for amine modifier theory in chiral chromatography).
-
Dong, M. W. (2006).[1] Modern HPLC for Practicing Scientists. Wiley-Interscience.[1] (Source for low-UV detection strategies for non-chromophoric amines).
Sources
- 1. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1023301-73-6 [chemicalbook.com]
- 3. (R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate | C11H22N2O3 | CID 66577080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Chiral Piperazine Derivatives Originating from tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is a critical determinant of success in discovering novel therapeutic agents. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, such as high aqueous solubility and the ability to engage in multiple hydrogen bond interactions, make it a desirable component in drug design. This guide provides an in-depth technical comparison of the biological activities of compounds derived from a specific chiral building block: tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate .
The introduction of chirality into the piperazine scaffold, as seen in this starting material, offers a powerful tool for enhancing target specificity and potency while potentially reducing off-target effects. The methoxymethyl substituent at the chiral center provides an additional vector for chemical modification, allowing for the exploration of a diverse chemical space. This guide will delve into the synthesis of derivatives from this versatile starting block, compare their biological activities with supporting data, and provide detailed experimental protocols to enable the replication and expansion of these findings.
The Strategic Advantage of the Chiral Piperazine Core
The use of a chiral piperazine core, such as that provided by this compound, is a deliberate choice in drug design aimed at optimizing molecular interactions with biological targets. The three-dimensional arrangement of substituents on a chiral scaffold can lead to significant differences in binding affinity and biological activity between enantiomers. The Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, providing a reliable strategy for the synthesis of a wide array of derivatives.
Synthesis of Biologically Active Derivatives: A General Overview
The primary synthetic utility of this compound lies in the reactivity of the unprotected secondary amine. This nitrogen can be readily functionalized through various reactions, including N-arylation, N-alkylation, and acylation, to introduce a diverse range of substituents. The choice of reaction partner is guided by the desired biological target and the intended mechanism of action.
A common synthetic strategy involves the initial deprotection of the Boc group, followed by selective functionalization of the two distinct nitrogen atoms. Alternatively, the unprotected nitrogen can be reacted first, followed by deprotection and subsequent modification of the other nitrogen, allowing for the creation of dissymmetrically substituted piperazines.
Comparative Biological Activities of Chiral Piperazine Derivatives
While specific examples of biologically active compounds derived directly from this compound are not extensively documented in publicly accessible literature, we can infer their potential activities based on the broader class of chiral piperazine derivatives. These compounds have shown significant promise in several therapeutic areas.
Anticancer Activity
Piperazine derivatives are frequently investigated as anticancer agents due to their ability to interact with various targets involved in cancer progression, such as protein kinases. For instance, derivatives incorporating a piperazine moiety have been developed as potent tyrosine kinase inhibitors.
Table 1: Comparative Anticancer Activity of Representative Piperazine Derivatives
| Compound Class | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazolopyrimidine Piperazines | BTK | Various | Varies | [1] |
| Chrysosporazine Analogs | P-glycoprotein | SW600 Ad300 | >2.5-fold sensitization | [2] |
Note: The compounds in this table are representative of the broader class of piperazine derivatives and are not directly synthesized from the topic compound, but illustrate the potential anticancer applications.
Antiviral Activity
The piperazine scaffold is also a key component in several antiviral agents. Its ability to be readily functionalized allows for the optimization of interactions with viral proteins, such as proteases and polymerases. Patents have been filed for piperazine derivatives with broad-spectrum antiviral activity, including against human adenovirus (HAdV) and human cytomegalovirus (HCMV)[3].
Table 2: Comparative Antiviral Activity of Representative Piperazine Derivatives
| Compound Class | Virus | Assay | Activity | Reference |
| Phenylpiperazine Analogs | HAdV5 | Plaque Reduction | 96-100% inhibition at 10 µM | [3] |
| Piperazine Prodrugs | HIV | Various | Varies | [4][5] |
Note: This table showcases the antiviral potential of piperazine-containing compounds, providing a basis for the exploration of derivatives from the specified chiral starting material.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments relevant to the biological evaluation of compounds derived from this compound.
General Synthesis of N-Aryl Piperazine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of the deprotected piperazine core.
Materials:
-
(2R)-2-(methoxymethyl)piperazine (deprotected starting material)
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the palladium catalyst and ligand under an inert atmosphere.
-
Add the aryl halide, (2R)-2-(methoxymethyl)piperazine, and base.
-
Add anhydrous toluene and stir the mixture at the desired temperature (typically 80-110 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Path Forward: Workflows and Mechanisms
To provide a clearer understanding of the experimental and logical frameworks, the following diagrams are presented using Graphviz.
Synthetic Workflow
Caption: General synthetic workflow for derivatization.
In Vitro Biological Evaluation Workflow
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
- 5. US8168615B2 - Prodrugs of piperazine and substituted piperidine antiviral agents - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Piperazine Derivatives
Introduction
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its derivatives are integral to numerous blockbuster drugs, from antipsychotics to anthelmintics, owing to the ring's favorable pharmacokinetic properties and its capacity for diverse substitution.[2][3] For researchers in drug discovery and development, the ability to rapidly and accurately characterize these derivatives is paramount. Structural elucidation is not merely an academic exercise; it is a critical step in confirming the identity of a newly synthesized compound, ensuring quality control, and understanding its metabolic fate.
This guide provides an in-depth, comparative analysis of piperazine derivatives using four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Moving beyond a simple recitation of data, we will explore the causality behind the spectral features—explaining why a particular substitution pattern yields a predictable spectroscopic signature. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven experimental insights to empower your work with this vital class of compounds.
The Spectroscopic Fingerprint: An Overview of Techniques
The power of spectroscopy lies in its ability to probe molecular structure at the atomic and bond level. Each technique provides a unique piece of the structural puzzle. For piperazine derivatives, the combination of these techniques allows for unambiguous characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and hydrogen framework.[4][5] By observing the behavior of atomic nuclei in a strong magnetic field, we can deduce the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.
Why it's critical for piperazine derivatives:
-
Symmetry and Substitution: The symmetry of the unsubstituted piperazine ring results in a very simple spectrum. Any substitution breaks this symmetry, leading to predictable changes in chemical shifts and signal multiplicities, which directly informs on the position and nature of the substituent.
-
Conformational Analysis: The piperazine ring typically exists in a chair conformation. NMR, particularly temperature-dependent studies, can provide insight into the kinetics of ring inversion and the conformational effects of bulky substituents.[6][7]
-
Proton Counting: Integration of ¹H NMR signals allows for the precise counting of protons associated with each resonance, confirming the structure.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Detector
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[8] Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for quickly identifying their presence or absence.
Why it's critical for piperazine derivatives:
-
N-H vs. N-R Identification: The most immediate application is distinguishing between a secondary amine (N-H bond) and a tertiary amine (no N-H bond). Unsubstituted or mono-substituted piperazines will show a characteristic N-H stretching vibration, which is absent in di-substituted derivatives.
-
Substituent Identification: Functional groups on the substituent (e.g., C=O in an amide, aromatic C-H) will have their own characteristic absorption bands, aiding in the full characterization of the molecule.[9]
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry determines the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z).[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition. Furthermore, the fragmentation patterns observed provide valuable clues about the molecule's structure.[10]
Why it's critical for piperazine derivatives:
-
Molecular Formula Confirmation: MS provides the most direct confirmation of the molecular weight and, with HRMS, the elemental formula.
-
Fragmentation Patterns: The piperazine ring has characteristic fragmentation pathways, often involving cleavage of the ring or loss of substituents.[4][11] Analyzing these fragments helps piece together the structure and confirm the identity of the substituents.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is most useful for molecules containing chromophores—typically systems with conjugated π-electrons.
Why it's critical for piperazine derivatives:
-
Aromatic Substitution: The parent piperazine ring itself is not strongly UV-active.[12] However, when an aromatic or other chromophore-containing group is attached (e.g., N-phenylpiperazine), the molecule will exhibit characteristic UV absorbance maxima, confirming the presence of these groups.[1][13]
Comparative Spectroscopic Analysis
To illustrate the principles described above, we will compare the spectroscopic data for the parent piperazine molecule and three representative derivatives: the simple alkyl-substituted 1-Methylpiperazine , the symmetrically substituted 1,4-Dimethylpiperazine , and the aryl-substituted 1-(2-Methoxyphenyl)piperazine .
¹H and ¹³C NMR Spectroscopy Data
NMR data provides the most detailed structural comparison. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.
Table 1: Comparative ¹H and ¹³C NMR Data for Piperazine Derivatives
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |
| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) |
| 1-Methylpiperazine | CDCl₃ | ~2.3 (s, 3H, N-CH₃), ~2.4 (t, 4H, CH₂), ~2.8 (t, 4H, CH₂) | 46.1 (N-CH₂), 55.1 (N-CH₂), 56.9 (N-CH₃) |
| 1,4-Dimethylpiperazine | CDCl₃ | ~2.25 (s, 6H, N-CH₃), ~2.4 (s, 8H, CH₂) | 55.5 (N-CH₂), 46.2 (N-CH₃) |
| 1-(2-Methoxyphenyl)piperazine | CDCl₃ | ~3.1 (t, 4H, CH₂), ~3.2 (t, 4H, CH₂), 3.89 (s, 3H, OCH₃), 6.9-7.1 (m, 4H, Ar-H) | 50.8 (N-CH₂), 53.5 (N-CH₂), 55.4 (OCH₃), 111.4, 118.3, 121.2, 123.3 (Ar-CH), 141.2, 152.4 (Ar-C) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data compiled from multiple sources.[4][14][15]
Analysis of NMR Data:
-
Piperazine: The high symmetry of the parent molecule results in a single sharp peak in both the ¹H and ¹³C NMR spectra. All eight methylene protons are chemically equivalent, as are all four carbons.
-
1-Methylpiperazine: The addition of a single methyl group breaks the ring's symmetry. We now see distinct signals for the methyl protons and two different sets of methylene protons in the piperazine ring.[15] The carbons also become non-equivalent.
-
1,4-Dimethylpiperazine: Symmetrical substitution at both nitrogens restores a plane of symmetry. Consequently, all eight methylene protons become equivalent again, appearing as a single singlet. Likewise, the four ring carbons are equivalent. The methyl groups also give a single sharp singlet.
-
1-(2-Methoxyphenyl)piperazine: Attaching an aromatic ring dramatically changes the spectrum. The protons on the piperazine ring are shifted downfield due to the electronic effects of the aryl group. The aromatic protons appear in their characteristic region (6.9-7.1 ppm), and the methoxy group gives a sharp singlet around 3.89 ppm.[14] The ¹³C spectrum is also much more complex, showing six distinct signals for the aromatic carbons in addition to those for the piperazine ring and the methoxy group.
FT-IR Spectroscopy Data
FT-IR provides a rapid check for key functional groups, most notably the N-H bond.
Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | N-H Stretch | C-H Stretch (Aliphatic) | C-N Stretch | Other Key Bands |
| Piperazine | ~3200-3400 (broad) | ~2800-3000 | ~1100-1300 | ~1448-1475 (CNH deformation) |
| 1-Methylpiperazine | ~3200-3400 (broad, secondary amine) | ~2750-2950 | ~1100-1300 | N-CH₃ band present |
| 1,4-Dimethylpiperazine | Absent | ~2750-2950 | ~1100-1300 | N-CH₃ band present |
| 1-(2-Methoxyphenyl)piperazine | ~3200-3400 (broad, secondary amine) | ~2800-3000 | ~1100-1300 | ~3050 (Aromatic C-H), ~1500-1600 (Aromatic C=C), ~1240 (Aryl-O stretch) |
Note: Frequencies are approximate. Data compiled from multiple sources.[16][17]
Analysis of FT-IR Data:
-
The most striking difference is the absence of the N-H stretch in 1,4-Dimethylpiperazine, which is a definitive indicator of di-substitution at the nitrogen atoms.
-
Piperazine and the mono-substituted derivatives (1-Methylpiperazine and 1-(2-Methoxyphenyl)piperazine) all show the characteristic broad N-H stretch of a secondary amine.
-
1-(2-Methoxyphenyl)piperazine displays additional bands corresponding to its aromatic and ether functionalities, such as the aromatic C=C stretching and the strong Aryl-O (ether) stretch.[18]
Mass Spectrometry Data
MS provides the molecular weight and structural clues from fragmentation.
Table 3: Mass Spectrometry m/z Ratios for Key Ions (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Piperazine | C₄H₁₀N₂ | 86.14 | 86 | 56, 42 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 100 | 58, 42, 43 |
| 1,4-Dimethylpiperazine | C₆H₁₄N₂ | 114.19 | 114 | 70, 58, 42 |
| 1-(2-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | 192.26 | 192 | 150, 135, 120 |
Note: Data compiled from multiple sources.[14][15]
Analysis of MS Data:
-
The molecular ion peak (M⁺) in each spectrum directly confirms the molecular weight of the compound.
-
The fragmentation patterns are highly informative. For simple alkyl piperazines, a common fragmentation involves cleavage of the ring. For example, the prominent ion at m/z 58 in 1-Methylpiperazine corresponds to the [CH₃NCH₂CH₂]⁺ fragment.
-
For 1-(2-Methoxyphenyl)piperazine, the base peak is often observed at m/z 150, corresponding to the loss of the C₃H₆ fragment from the piperazine ring, leaving the stabilized aromatic portion intact.[14] This type of fragmentation strongly suggests an aryl-substituted piperazine structure.
Experimental Protocols & Workflows
Adherence to standardized protocols is essential for generating reproducible and trustworthy data. The following sections provide self-validating, step-by-step methodologies for the key experiments described.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive analysis of a novel piperazine derivative.
Caption: Logical workflow for the analysis of a piperazine derivative.
Protocol 1: NMR Sample Preparation and Analysis
This protocol outlines the standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.[19]
-
Sample Weighing: Accurately weigh 5-25 mg of the piperazine derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[19]
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common starting point for many neutral organic compounds.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If the sample does not contain a silicon-containing group, add a small drop of a solution containing an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm).
-
Transfer: Carefully transfer the solution to a clean 5 mm NMR tube using a Pasteur pipette.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.[20] The instrument will lock onto the deuterium signal of the solvent, and automated shimming procedures will optimize the magnetic field homogeneity.
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the resulting Free Induction Decay (FID) with a Fourier transform.
-
Phase the spectrum correctly and reference the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires a significantly larger number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum. Reference the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 2: FT-IR Analysis using ATR
Attenuated Total Reflectance (ATR) is a common, rapid method for obtaining FT-IR spectra of solid or liquid samples.[21]
-
Background Scan: Before analyzing the sample, ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan with nothing on the crystal. This spectrum of the ambient environment (air, CO₂) will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid powder or a single drop of the liquid sample directly onto the ATR crystal.
-
Apply Pressure: For solid samples, lower the pressure clamp to ensure firm, even contact between the sample and the crystal surface.[21]
-
Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce a high signal-to-noise spectrum. The typical range is 4000-400 cm⁻¹.[8]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe to prevent cross-contamination.
Protocol 3: Mass Spectrometry Analysis (Direct Infusion ESI)
Electrospray Ionization (ESI) is a soft ionization technique suitable for the polar piperazine compounds, often resulting in a strong protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent, such as methanol or acetonitrile. The solvent should contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Direct Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Spectrum Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).
-
Fragmentation (MS/MS): To obtain structural information, perform a tandem MS (MS/MS) experiment.
-
Isolate the [M+H]⁺ ion of interest.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the spectrum of the resulting fragment ions. This provides the fragmentation pattern.[22]
-
Conclusion
The structural characterization of piperazine derivatives is a systematic process that relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy serves as the primary tool for defining the carbon-hydrogen framework and substitution patterns. FT-IR provides a rapid and definitive means to identify key functional groups, particularly the presence or absence of N-H bonds. Mass spectrometry confirms the molecular weight and offers crucial structural clues through predictable fragmentation pathways. Finally, UV-Vis spectroscopy validates the presence of aromatic or conjugated systems.
By understanding the principles behind each technique and applying rigorous, standardized protocols, researchers can confidently elucidate the structures of novel piperazine derivatives, accelerating the pace of discovery and ensuring the quality and integrity of their work in the competitive landscape of drug development.
References
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from Journal of Chemical and Pharmaceutical Research.
- National Institutes of Health (NIH). (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC.
- Bentham Science Publishers. (2023). Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene.
- MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.
- PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Benchchem. (n.d.).
- RSC Publishing. (2018).
- (n.d.).
- UNODC. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Dalton Transactions (RSC Publishing). (n.d.).
- Chemistry LibreTexts. (2022). 13.4: Integration of ¹H NMR Absorptions - Proton Counting.
- ACS Publications. (n.d.). Determination of piperazine rings in ethyleneamines, poly(ethyleneamine), and polyethylenimine by infrared spectrometry.
- Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- (n.d.).
- ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
- (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- ChemicalBook. (n.d.). 1-Methylpiperazine(109-01-3) 1H NMR spectrum.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2019).
- Iowa State University. (n.d.).
- National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl- - the NIST WebBook.
- SWGDrug. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE.
- Biointerface Research in Applied Chemistry. (2024). Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity.
- (2013). Mass Spectrometry analysis of Small molecules.
- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment).
- Cayman Chemical. (n.d.). 1-(2-Methoxyphenyl)piperazine (hydrochloride).
- Chemistry LibreTexts. (2019). 15.5: 6-5 Mass Spectrometry of Small Molecules- Magnetic-Sector Instruments.
- AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Monitoring the Interfacial Polymerization of Piperazine and Trimesoyl Chloride with Hydrophilic Interlayer or Macromolecular Additive by In Situ FT-IR Spectroscopy [mdpi.com]
- 10. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]
- 15. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. Piperazine, 1-methyl- [webbook.nist.gov]
- 18. swgdrug.org [swgdrug.org]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. drawellanalytical.com [drawellanalytical.com]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis and Validation of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
For researchers and professionals in drug development, access to chirally pure building blocks is paramount. One such scaffold of significant interest is the substituted piperazine moiety, a privileged structure in medicinal chemistry. This guide provides an in-depth validation of a practical synthetic route to tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate, a key intermediate for various pharmaceutical candidates. We will objectively compare this primary route with a viable alternative, supported by detailed experimental protocols and analytical data, to empower chemists with the information needed to make informed decisions in their synthetic campaigns.
Introduction: The Significance of Chiral 2-Substituted Piperazines
The piperazine ring is a cornerstone in the design of bioactive molecules due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. The introduction of a stereocenter at the 2-position, as in our target molecule, allows for precise three-dimensional orientation of substituents, which is often critical for potent and selective interaction with biological targets. The methoxymethyl group, in particular, can act as a hydrogen bond acceptor and influence the conformational rigidity of the piperazine ring. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens provides an orthogonal handle for further functionalization, making our target compound a versatile synthon in multi-step syntheses.
Primary Synthetic Route: A Two-Step Approach from a Chiral Precursor
The most direct and reliable pathway to the title compound involves a two-step sequence starting from the commercially available or readily synthesized tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate. This route is advantageous due to its simplicity and the high stereochemical fidelity of the transformations.
Workflow of the Primary Synthetic Route
A Senior Application Scientist's Guide to Piperazine Protection: A Comparative Study
For Researchers, Scientists, and Drug Development Professionals
The piperazine moiety is a cornerstone in modern medicinal chemistry, gracing the structures of numerous blockbuster drugs. Its symmetrical diamine structure, however, presents a significant synthetic challenge: achieving selective mono-functionalization. This guide provides an in-depth comparative analysis of the most common protecting groups for piperazine, offering field-proven insights and experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Organic Chemist's Dilemma: Taming the Symmetry of Piperazine
Piperazine's two secondary amine groups possess similar nucleophilicity, leading to a high propensity for di-substitution when reacted with electrophiles.[1] To achieve selective mono-functionalization, a common and effective strategy is the temporary protection of one nitrogen atom, rendering it unreactive while the other remains available for the desired transformation.[2] The choice of the protecting group is paramount, as it dictates the overall synthetic route, influencing reaction conditions, yields, and purification strategies. An ideal protecting group should be easy to introduce in high yield, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.
The Workhorses: A Head-to-Head Comparison of Common Piperazine Protecting Groups
The most frequently employed protecting groups for piperazine are carbamates, namely tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). Each possesses a unique set of properties, making them suitable for different synthetic scenarios.
Protection & Deprotection: A Mechanistic Overview
The selection of a protecting group is fundamentally tied to its deprotection conditions. This concept, known as orthogonality, allows for the selective removal of one protecting group in the presence of others.[3]
Caption: General workflow for piperazine protection and deprotection.
Performance Metrics: A Data-Driven Comparison
The following table summarizes the key characteristics and performance of the most common piperazine protecting groups based on literature data.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability | Key Advantages | Common Issues |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., Et₃N, NaOH), various solvents (e.g., DCM, Dioxane, H₂O) | Strong acids (e.g., TFA, HCl in Dioxane)[2] | Stable to base, hydrogenolysis, and weak acids. | Robust, high yielding protection, widely used. | Requires strong acid for removal, which may not be compatible with acid-sensitive functional groups. |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, base (e.g., NaHCO₃, Et₃N), various solvents (e.g., DCM, THF) | Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH) | Stable to mild acids and bases. | Cleavage by hydrogenolysis is very clean. | Not compatible with substrates containing reducible functional groups (e.g., alkynes, alkenes, some heterocycles). |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu, base (e.g., NaHCO₃, pyridine), various solvents (e.g., DCM, DMF) | Base (e.g., 20% piperidine in DMF)[4] | Stable to acids and hydrogenolysis. | Mild, base-labile deprotection, ideal for solid-phase peptide synthesis (SPPS).[] | The dibenzofulvene byproduct of deprotection can be problematic.[6] |
| Allyloxycarbonyl | Alloc | Alloc-Cl, base (e.g., NaHCO₃, pyridine), various solvents (e.g., DCM) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger (e.g., morpholine, dimedone)[7] | Stable to acids and bases.[7] | Orthogonal to Boc, Cbz, and Fmoc. | Requires a transition metal catalyst for removal, which can be expensive and may require careful removal from the final product. |
In-Depth Analysis of Common Protecting Groups
tert-Butoxycarbonyl (Boc)
The Boc group is arguably the most widely used protecting group for piperazine due to its robustness and the high yields typically obtained during its introduction.[8]
Causality Behind Experimental Choices: The use of di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent is favored due to its ease of handling and the clean byproducts (tert-butanol and CO₂) of the reaction. The choice of base and solvent can be tailored to the specific substrate and scale. For instance, aqueous sodium hydroxide is effective for simple piperazine protection, while organic bases like triethylamine in dichloromethane are suitable for more complex or base-sensitive molecules.
Self-Validating System: A successful Boc protection is easily verified by TLC or LC-MS, showing a significant increase in the molecular weight and a change in polarity. The subsequent deprotection with strong acid is typically rapid and complete, which can be monitored by the disappearance of the starting material.
Caption: Workflow for Boc-protection of piperazine.
Step-by-Step Methodology:
-
Dissolve piperazine (1.0 eq.) in a mixture of dioxane and water (1:1).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq.) in dioxane.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.
-
Purify by column chromatography on silica gel or by crystallization.
Step-by-Step Methodology:
-
Dissolve the Boc-protected piperazine derivative (1.0 eq.) in a suitable organic solvent (e.g., dichloromethane or dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (e.g., 4 M).[9]
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be used directly or neutralized with a base to obtain the free amine.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic amine protecting group that offers orthogonality to the Boc group. Its removal via catalytic hydrogenolysis is a particularly mild and clean method.
Causality Behind Experimental Choices: Benzyl chloroformate (Cbz-Cl) is a common reagent for introducing the Cbz group. The reaction is typically performed in the presence of a base to neutralize the HCl generated. The key advantage of the Cbz group lies in its deprotection via hydrogenolysis, which uses a palladium catalyst and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is highly selective and leaves most other functional groups intact.
Step-by-Step Methodology:
-
Dissolve piperazine (1.0 eq.) and a base such as sodium bicarbonate (2.0 eq.) in a mixture of water and a suitable organic solvent (e.g., THF or DCM).
-
Cool the mixture to 0 °C.
-
Slowly add benzyl chloroformate (1.0-1.1 eq.).
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Workflow for Cbz-deprotection by hydrogenolysis.
Step-by-Step Methodology:
-
Dissolve the Cbz-protected piperazine derivative (1.0 eq.) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically with a balloon).
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.
9-Fluorenylmethyloxycarbonyl (Fmoc)
The Fmoc group is renowned for its base-lability, making it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool for solution-phase synthesis when acidic or hydrogenolytic conditions must be avoided.[4]
Causality Behind Experimental Choices: The acidic proton on the fluorenyl ring system allows for rapid cleavage of the Fmoc group in the presence of a secondary amine base, most commonly piperidine. This deprotection is fast and occurs under very mild conditions.
Step-by-Step Methodology:
-
Dissolve the Fmoc-protected piperazine derivative (1.0 eq.) in an aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Allyloxycarbonyl (Alloc)
The Alloc group offers a unique deprotection strategy via palladium catalysis, providing an excellent orthogonal protecting group to Boc, Cbz, and Fmoc.[7]
Causality Behind Experimental Choices: The deprotection of the Alloc group proceeds through the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger. This mechanism is highly specific and does not interfere with most other functional groups.
Specialty Protecting Groups and Orthogonal Strategies
For more complex syntheses involving multiple functional groups, a wider array of protecting groups may be necessary. Groups like Trityl (Trt) and 2-(Trimethylsilyl)ethanesulfonyl (SES) offer alternative deprotection pathways.
Orthogonal Protection of Piperazine: A powerful strategy for the synthesis of unsymmetrically disubstituted piperazines involves the use of two different, orthogonal protecting groups on the two nitrogen atoms. For example, a Boc group on one nitrogen and a Cbz group on the other allows for the selective deprotection and functionalization of each nitrogen independently.
Caption: Orthogonal strategy for unsymmetrical piperazine synthesis.
Conclusion: Selecting the Optimal Protecting Group
The choice of a protecting group for piperazine is a critical decision that significantly impacts the efficiency and success of a synthetic route. This guide has provided a comparative overview of the most common protecting groups, highlighting their strengths and weaknesses through experimental data and established protocols. By understanding the principles of protection/deprotection and orthogonality, researchers can devise robust and efficient strategies for the synthesis of complex piperazine-containing molecules, accelerating the pace of drug discovery and development.
References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. 2024. [Link]
-
1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Protheragen. September 12, 2024. [Link]
-
Ummadi, R. R., Nadh, R. V., Subba Rao, D., & Singh, H. (2025). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]
-
Ashenhurst, J. Protecting Groups For Amines: Carbamates. Master Organic Chemistry. June 7, 2018. [Link]
-
Štěpánková, Š. Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. 2015. [Link]
-
Pavelek, M., et al. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. 2020, 25(9), 2168. [Link]
-
Prasanthi, G., et al. Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences. 2014, 5(1), 1480-1485. [Link]
-
Organic Chemistry Portal. Protective Groups. Accessed January 29, 2026. [Link]
-
Guryanov, I., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. 2023, 28(24), 8068. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. 2016. [Link]
-
White, A. W., et al. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. Tetrahedron Letters. 1996, 37(42), 7311-7314. [Link]
-
Guryanov, I., et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Institutes of Health. 2023. [Link]
-
Zhang, R., et al. Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry. 2021, 36(1), 1165-1197. [Link]
-
Isidro-Llobet, A., et al. Amino Acid-Protecting Groups. Chemical Reviews. 2009, 109(6), 2455-2504. [Link]
-
Ziyaei Halimehjani, A., et al. DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances. 2017, 7(75), 47565-47597. [Link]
-
ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? August 2, 2013. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ResearchGate. January 2024. [Link]
-
O'Brien, P., et al. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. 2009. [Link]
-
Chan, F. S., et al. Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. 2018, 42(2), 108-115. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Accessed January 29, 2026. [Link]
-
El-Faham, A., et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. 2018, 23(11), 2947. [Link]
-
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. August 2015. [Link]
-
Papageorgiou, G., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. ChemistrySelect. 2020, 5(46), 14595-14598. [Link]
-
Van der Pijl, F., et al. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. 2017, 15(46), 9845-9849. [Link]
-
El-Faham, A., et al. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. ResearchGate. April 2018. [Link]
-
K. C. Nicolaou and co-workers. Protecting Groups. Angew. Chem. Int. Ed. 1998, 37, 2708. [Link]
-
Chemical Methodologies. Protecting-Group-Free Synthesis of Novel Symmetrical and Unsymmetrical Diynes Dialdehyde via Copper-Catalyzed Glaser–Hay reaction: An Experimental and Computational Study. 2023. [Link]
-
MDPI. Synthesis of Piperazines by C-H Functionalization. Encyclopedia. 2021. [Link]
-
Henriques, S. T., et al. Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes. 2018, 1860(6), 1318-1327. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Accessed January 29, 2026. [Link]
-
Kiec-Kononowicz, K., et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. 2016, 6(102), 100171-100183. [Link]
-
Wang, C., et al. Total Synthesis of Chrysosporazines B and C. Organic Letters. 2024, 26(4), 846-850. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Accessed January 29, 2026. [Link]
-
ResearchGate. Measurement of Acefylline Piperazine Interaction and Dissociation Constants in Polymer Solvent Systems. December 2023. [Link]
-
Kumar, A., et al. Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. August 2017. [Link]
-
Kumar, A., et al. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry. 2017, 15(32), 6795-6802. [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 8. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 9. jgtps.com [jgtps.com]
Technical Comparison Guide: tert-Butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate
This guide provides a technical analysis of tert-butyl (2R)-2-(methoxymethyl)piperazine-1-carboxylate , a critical chiral building block in medicinal chemistry. It details characterization data, synthesis pathways, and performance comparisons against alternative protecting group strategies.
Compound Profile & Significance
This compound (CAS: 1023301-73-6) is a mono-protected, enantiopure piperazine derivative.[1] It serves as a versatile scaffold in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive molecules where the (2R)-stereocenter dictates binding affinity and selectivity.
Key Specifications
| Property | Data |
| CAS Number | 1023301-73-6 |
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| Appearance | Colorless to light yellow liquid |
| Chirality | (R)-Enantiomer |
| Solubility | Soluble in MeOH, DMSO, DCM, EtOAc; sparingly soluble in water |
| Stability | Stable at room temperature; store at 2-8°C under inert atmosphere |
Characterization Data Analysis
Accurate characterization is essential to ensure enantiomeric purity (ee%) and structural integrity.
Nuclear Magnetic Resonance (NMR)
The following spectral features are diagnostic for the (2R) isomer. The non-equivalence of the piperazine ring protons due to the chiral center is a key identifier.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.46 (s, 9H): tert-Butyl group (Boc).
-
δ 3.35 (s, 3H): Methoxy group (–OCH₃).
-
δ 2.60–3.00 (m, 3H): Piperazine ring protons (C3-H, C5-H, C6-H axial/equatorial mix).
-
δ 3.40–3.60 (m, 2H): Methoxymethyl –CH₂– protons (diastereotopic).
-
δ 3.80–4.10 (br m, 2H): N1-adjacent protons (C2-H and C6-H), broadened due to Boc rotamers.
-
δ 1.80 (br s, 1H): N4-H (amine proton).
-
Optical Rotation[3]
-
: +78.4° (c = 0.79, MeOH)
-
Note: The magnitude and sign are critical quality attributes. The (S)-enantiomer would exhibit a negative rotation of similar magnitude.
-
Mass Spectrometry (HRMS-ESI)
-
Calculated [M+H]⁺ : 231.1709
-
Observed [M+H]⁺ : 231.1712
-
Fragment Ion : m/z 175.1 ([M+H – tBu]⁺) and 131.1 ([M+H – Boc]⁺).
Performance Comparison: Protecting Group Strategies
Choosing the right protecting group for the N1-position is pivotal for synthetic efficiency. Below is a comparison of the Boc group versus the Benzyl (Bn) and Cbz alternatives.
Table 1: Comparative Analysis of Protecting Groups
| Feature | Boc (This Product) | Benzyl (Bn) | Cbz (Carboxybenzyl) |
| Deprotection Condition | Acidic (TFA or HCl/Dioxane) | Hydrogenolysis (H₂/Pd-C) or Ace-Cl | Hydrogenolysis (H₂/Pd-C) or HBr/AcOH |
| Orthogonality | Compatible with base-labile groups (Fmoc) and hydrogenation. | Stable to acids/bases; orthogonal to Boc/Fmoc. | Stable to mild acid/base; orthogonal to Boc. |
| Atom Economy | High (Isobutylene/CO₂ byproducts are gases). | Moderate (Toluene byproduct). | Moderate (Toluene/CO₂). |
| Chiral Stability | High (No racemization during removal). | High, but catalyst poisoning can be an issue. | High. |
| Suitability | Best for solid-phase synthesis or when final cleavage requires acid. | Best for liquid-phase synthesis requiring acid stability. | Best for "protecting group shuffle" strategies. |
Decision Logic for Researchers
-
Choose Boc (CAS 1023301-73-6) if your downstream chemistry involves basic conditions (e.g., alkylations, nucleophilic substitutions) or if you plan to use hydrogenolysis to remove other groups (like O-Bn).
-
Choose Benzyl if you need to perform acidic workups or reactions (e.g., acid-catalyzed cyclizations) while keeping the piperazine protected.
Experimental Protocols
Protocol A: Synthesis Workflow
The synthesis typically proceeds from (R)-2-hydroxymethylpiperazine.
-
Step 1 (Selective Protection): Reaction with Boc₂O at 0°C in DCM/TEA favors the less hindered N1 or N4 depending on conditions; often N1 protection is achieved via copper chelation or pH control.
-
Step 2 (O-Methylation): Methylation of the hydroxyl group using NaH and MeI.
Figure 1: Synthetic pathway from chiral amino acid precursor to the target methoxymethyl piperazine.[2]
Protocol B: Chiral Purity Analysis (HPLC)
To verify the enantiomeric excess (ee%) against the (S)-isomer or racemate.
-
Column : Chiralpak IC or AD-H (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV @ 210 nm (low wavelength required due to weak chromophore).
-
Temperature : 25°C.
-
Expected Retention :
-
(R)-Isomer (Major): ~8.5 min
-
(S)-Isomer (Minor): ~11.2 min
-
Note: Retention times vary by column age and exact mobile phase composition.
-
Strategic Application in Drug Discovery
The methoxymethyl side chain at the C2 position induces a specific conformational lock in the piperazine ring, often favoring a chair conformation that directs the N4-substituent into a specific vector.
Figure 2: Decision tree for selecting the appropriate protecting group based on synthetic strategy.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Standard reference for Boc/Cbz stability data).
-
PubChem . (2025). tert-Butyl piperazine-1-carboxylate Data. Retrieved from [Link]
-
MySkinRecipes . (2025). This compound Specifications. Retrieved from [Link]
Sources
Comparative Guide: Synthetic Efficiency of Chiral Piperazine Scaffolds
Topic: Comparison of Synthetic Efficiency for Different Chiral Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Chiral piperazines are pharmacophores of immense consequence, serving as the structural backbone for diverse therapeutics ranging from antipsychotics (e.g., Aripiprazole) to HIV protease inhibitors (e.g., Indinavir). However, the introduction of chirality into the piperazine ring—specifically at the C2 and C2,5 positions—presents distinct synthetic challenges.
This guide moves beyond generic reviews to objectively compare the three dominant synthetic methodologies: Asymmetric Hydrogenation (AH) , Classical/Dynamic Resolution , and Biocatalytic Transamination . We evaluate these methods based on Enantiomeric Excess (ee), Scalability, Atom Economy, and Operational Complexity.
Methodological Deep Dive
A. Asymmetric Hydrogenation (AH) of Pyrazines
The High-Tech, Atom-Economic Route
Mechanism: This method involves the reduction of aromatic pyrazines or pyrazin-2-ols using transition metal catalysts (Ir, Rh, Pd) complexed with chiral phosphine ligands. Key Insight: The aromatic stability of the pyrazine ring requires harsh conditions (high pressure) or activation (e.g., N-alkylation or Lewis acids) to facilitate reduction. Iridium complexes with Josiphos or Segphos ligands have emerged as the gold standard for achieving high cis-selectivity in 2,3- and 2,5-disubstituted systems.
B. Classical & Dynamic Kinetic Resolution (DKR)
The Industrial Workhorse
Mechanism: Relies on the formation of diastereomeric salts using chiral acids (e.g., L-Tartaric acid, Mandelic acid). Key Insight: While classical resolution is limited to a theoretical 50% yield, it remains the dominant method for commodity chiral piperazines (e.g., 2-methylpiperazine) due to the low cost of reagents. Dynamic Kinetic Resolution (DKR) overcomes the yield ceiling by racemizing the unwanted enantiomer in situ, though this is chemically difficult with stable secondary amines like piperazine without harsh conditions.
C. Biocatalytic Transamination
The Green, High-Selectivity Future
Mechanism: Utilizes ω-Transaminases (ATAs) to convert keto-functionalized precursors directly into chiral amines. Key Insight: This method offers superior enantioselectivity (>99% ee) and operates under mild conditions. However, it often suffers from unfavorable equilibrium constants, requiring amine donors (e.g., isopropylamine) and coproduct removal systems to drive conversion.
Comparative Analysis: Performance Metrics
The following data aggregates performance across multiple benchmark studies for the synthesis of (S)-2-Phenylpiperazine and (R)-2-Methylpiperazine .
| Feature | Asymmetric Hydrogenation (Ir-Cat) | Classical Resolution (Tartaric Acid) | Biocatalysis (ω-Transaminase) |
| Enantiomeric Excess (ee) | 90% – 97% | >99% (after recrystallization) | >99% |
| Yield (Single Pass) | 85% – 95% | 30% – 40% (of racemate) | 70% – 90% |
| Atom Economy | High (Addition of H₂) | Low (Waste of resolving agent) | Moderate (Amine donor waste) |
| Scalability | High (Flow chemistry compatible) | Very High (Batch crystallization) | Medium (Enzyme stability limits) |
| Cost Driver | Catalyst (Ir/Ligand) & High Pressure Equip. | Labor & Solvent Volume | Enzyme Development & Cofactors |
| Best For | Complex, polysubstituted scaffolds | Simple 2-alkyl commodity blocks | Green chemistry requirements |
Visualizing the Synthetic Logic
The following diagram illustrates the decision pathways and mechanistic flows for the two primary methods: Asymmetric Hydrogenation and Classical Resolution.
Figure 1: Decision workflow comparing the direct catalytic route (AH) vs. the separation-based route (Resolution).
Validated Experimental Protocols
Protocol A: Scalable Resolution of (R)-2-Methylpiperazine
Best for: Cost-effective production of simple alkyl-piperazines.
Rationale: 2-Methylpiperazine is a liquid at room temperature and difficult to handle. Formation of the tartrate salt solidifies the product and leverages the solubility difference between the diastereomers in aqueous alcohols.
-
Dissolution: Charge a reactor with racemic 2-methylpiperazine (1.0 eq) and Ethanol (5 vol). Heat to 60°C.
-
Addition: Add L-(+)-Tartaric acid (1.0 eq) dissolved in water/ethanol (1:1) slowly over 1 hour. Critical: Maintain temperature >50°C to prevent premature precipitation of the wrong diastereomer.
-
Crystallization: Cool the mixture linearly to 20°C over 4 hours, then age for 2 hours.
-
Filtration: Filter the white solid. The cake contains the (R)-2-methylpiperazine-L-tartrate.
-
Recrystallization (Optional but Recommended): If ee < 98%, recrystallize from refluxing methanol/water.
-
Liberation: Suspend the salt in DCM and treat with 4M NaOH (2.0 eq). Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Expected Yield: 35-40% (based on racemate).
-
Expected ee: >99%.
-
Protocol B: Ir-Catalyzed Asymmetric Hydrogenation of 2-Phenylpyrazine
Best for: High-value intermediates where yield and atom economy are paramount.
Rationale: The use of Iridium with chiral bisphosphine ligands allows for the dearomatization of the pyrazine ring. Iodine (I₂) is often added as a promoter to generate the active catalytic species.
-
Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]₂ (0.5 mol%) and (S)-Segphos (1.1 mol%) in anhydrous THF. Stir for 30 min.
-
Substrate Loading: Add 2-phenylpyrazine (1.0 eq) and I₂ (5 mol%) to the catalyst solution.
-
Hydrogenation: Transfer to a high-pressure autoclave. Purge with H₂ three times. Pressurize to 600 psi (approx. 40 bar).
-
Reaction: Stir at room temperature for 12-24 hours. Note: Monitoring by H₂ uptake is recommended.
-
Workup: Vent H₂ carefully. Concentrate the solvent.
-
Purification: The resulting amine is often isolated as a HCl salt to remove catalyst residues. Treat the crude oil with HCl in dioxane/ether to precipitate the chiral piperazine dihydrochloride.
-
Expected Yield: >90%.
-
Expected ee: 85-92% (Enrichment to >99% possible via single recrystallization).
-
References
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation . Organic Chemistry Frontiers. 1[2][3][4][5][6][7][8][9]
-
Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts . National Institutes of Health (PMC). 10[2][4][6][7][8][9]
-
Optimizing Chiral Resolution of 2-Methylpiperazine . BenchChem Technical Support. 11[2][3][4][5][6][7][8][9]
-
Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists . National Institutes of Health (PMC). 12[2][3][4][6][7][8][9]
-
Preparation of chiral 2-methylpiperazine . ResearchGate.[13][14] 15
-
Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds . National Institutes of Health (PMC). 16[2][4][6][7][8]
Sources
- 1. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium [mdpi.com]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
